molecular formula C18H19NOS B2620174 N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide CAS No. 1797322-56-5

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Numéro de catalogue: B2620174
Numéro CAS: 1797322-56-5
Poids moléculaire: 297.42
Clé InChI: VMYFJISQMOSKAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is a synthetic small molecule featuring a carboxamide core that links a cyclohex-3-ene ring to a benzyl moiety substituted with a thiophene heterocycle. This specific molecular architecture, which incorporates multiple pharmacologically relevant rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Thiophene carboxamides as a class are recognized as privileged structures in chemical biology and have demonstrated potential in various research areas. For instance, some thiophene carboxamides have been identified as potent inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a target investigated in the context of dry eye disease and other inflammatory conditions . Other analogues have shown promising fungicidal activity against agricultural pathogens, highlighting the versatility of this chemotype in both pharmaceutical and agrochemical research . Furthermore, similar scaffolds have been explored as modulators of nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), which is a target for autoimmune diseases and certain cancers . The unique combination of a cyclohex-3-ene ring, known for introducing conformational constraint, with the aromatic isosteres thiophene and benzene, provides researchers with a valuable chemical probe for structure-activity relationship (SAR) studies and for investigating novel biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(14-6-2-1-3-7-14)19-12-15-8-4-5-9-17(15)16-10-11-21-13-16/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYFJISQMOSKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and predicted chemical properties of the novel compound, N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. Due to the absence of existing literature on this specific molecule, this document serves as a predictive guide for researchers and drug development professionals. It outlines a plausible multi-step synthetic pathway, provides detailed experimental protocols, and predicts the physicochemical and spectroscopic characteristics of the target compound based on established chemical principles and data from structurally related molecules. Furthermore, potential biological activities are discussed in the context of known pharmacophores within its structure. This guide is intended to be a foundational resource for the synthesis, characterization, and exploration of this new chemical entity.

Introduction: Rationale and Potential Significance

The convergence of a thiophene ring, a substituted benzylamine, and a cyclohexene carboxamide moiety in N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide suggests a molecule of significant interest for medicinal chemistry and materials science. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The amide bond is a cornerstone of many pharmaceutical compounds, contributing to their metabolic stability and target engagement[3][4][5]. The inclusion of a cyclohexene ring introduces a degree of conformational flexibility and lipophilicity that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed roadmap for the de novo synthesis and characterization of this promising, yet undocumented, compound. By leveraging established synthetic methodologies for its constituent fragments, we present a logical and experimentally sound approach to its creation and subsequent analysis.

Proposed Synthetic Pathway

The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates: (2-(thiophen-3-yl)phenyl)methanamine and cyclohex-3-enecarbonyl chloride . The final step is the coupling of these two intermediates to form the target amide.

Synthetic_Pathway cluster_0 Synthesis of (2-(thiophen-3-yl)phenyl)methanamine cluster_1 Synthesis of cyclohex-3-enecarbonyl chloride cluster_2 Final Amide Coupling 2-bromobenzonitrile 2-bromobenzonitrile 2-(thiophen-3-yl)benzonitrile 2-(thiophen-3-yl)benzonitrile 2-bromobenzonitrile->2-(thiophen-3-yl)benzonitrile Suzuki Coupling thiophen-3-ylboronic_acid thiophen-3-ylboronic acid thiophen-3-ylboronic_acid->2-(thiophen-3-yl)benzonitrile (2-(thiophen-3-yl)phenyl)methanamine (2-(thiophen-3-yl)phenyl)methanamine 2-(thiophen-3-yl)benzonitrile->(2-(thiophen-3-yl)phenyl)methanamine Reduction Target_Compound N-(2-(thiophen-3-yl)benzyl) cyclohex-3-enecarboxamide (2-(thiophen-3-yl)phenyl)methanamine->Target_Compound cyclohex-3-enecarboxylic_acid cyclohex-3-enecarboxylic acid cyclohex-3-enecarbonyl_chloride cyclohex-3-enecarbonyl chloride cyclohex-3-enecarboxylic_acid->cyclohex-3-enecarbonyl_chloride Acyl Chlorination cyclohex-3-enecarbonyl_chloride->Target_Compound

Caption: Proposed convergent synthetic pathway for N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide.

Detailed Experimental Protocols

Synthesis of Intermediate 1: (2-(thiophen-3-yl)phenyl)methanamine

This intermediate is proposed to be synthesized in a two-step process starting from commercially available 2-bromobenzonitrile and thiophen-3-ylboronic acid via a Suzuki coupling reaction, followed by the reduction of the nitrile group.

Step 1: Suzuki Coupling to form 2-(thiophen-3-yl)benzonitrile

  • Rationale: The Suzuki coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.

  • Protocol:

    • To a degassed solution of 2-bromobenzonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq) in a 2:1 mixture of toluene and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(thiophen-3-yl)benzonitrile.

Step 2: Reduction of 2-(thiophen-3-yl)benzonitrile to (2-(thiophen-3-yl)phenyl)methanamine

  • Rationale: The nitrile group can be effectively reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 2-(thiophen-3-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude (2-(thiophen-3-yl)phenyl)methanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure or column chromatography.

Synthesis of Intermediate 2: cyclohex-3-enecarbonyl chloride

This reactive acylating agent is prepared from the corresponding carboxylic acid.

  • Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic acyl substitution. Thionyl chloride (SOCl₂) or oxalyl chloride are common and effective reagents for this purpose[6][7].

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohex-3-enecarboxylic acid (1.0 eq).

    • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude cyclohex-3-enecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product[6][7][8].

Final Step: Amide Bond Formation
  • Rationale: The Schotten-Baumann reaction conditions, involving the reaction of an amine with an acyl chloride in the presence of a base, are well-suited for this final coupling step.

  • Protocol:

    • Dissolve (2-(thiophen-3-yl)phenyl)methanamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask.

    • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool to 0 °C.

    • Add a solution of cyclohex-3-enecarbonyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product, N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₈H₁₉NOS
Molecular Weight 297.42 g/mol
Appearance Likely a white to off-white solid at room temperature.
Melting Point Estimated in the range of 120-180 °C.
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and acetone; insoluble in water.
¹H NMR See predicted spectrum details below.
¹³C NMR See predicted spectrum details below.
IR Spectroscopy See predicted absorption bands below.
Mass Spectrometry (ESI+) Expected m/z: 298.12 [M+H]⁺, 320.10 [M+Na]⁺.
Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 7.20-7.50 (m, 7H): Aromatic protons of the phenyl and thiophene rings.

    • δ 5.60-5.80 (m, 2H): Olefinic protons of the cyclohexene ring.

    • δ 6.0-6.5 (br s, 1H): Amide N-H proton.

    • δ 4.55 (d, 2H): Methylene protons of the benzyl group (-CH₂-NH-).

    • δ 2.00-2.50 (m, 7H): Aliphatic protons of the cyclohexene ring.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 175-177: Amide carbonyl carbon.

    • δ 120-140: Aromatic and olefinic carbons.

    • δ 40-45: Methylene carbon of the benzyl group.

    • δ 25-35: Aliphatic carbons of the cyclohexene ring.

  • IR Spectroscopy (ATR):

    • ~3300 cm⁻¹: N-H stretching of the amide.

    • ~3100-3000 cm⁻¹: C-H stretching of aromatic and olefinic groups.

    • ~2950-2850 cm⁻¹: C-H stretching of aliphatic groups.

    • ~1640 cm⁻¹: C=O stretching of the amide (Amide I band).

    • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

    • ~1450, 1490 cm⁻¹: C=C stretching of the aromatic rings.

Potential Biological Activities and Applications

While the biological profile of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is unknown, its structural motifs are present in compounds with known biological activities.

  • Anticancer Activity: Many thiophene-3-carboxamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against kinases such as VEGFR-2, which is crucial for tumor angiogenesis[9].

  • Antiviral Activity: Certain N-[(thiophen-3-yl)methyl]benzamides have been identified as inhibitors of influenza virus fusion[10].

  • Antimicrobial and Antifungal Activity: Thiophene derivatives are known to possess a wide range of antibacterial and antifungal properties[11].

The unique combination of the thiophene, benzyl, and cyclohexene moieties in the target compound makes it a candidate for screening in various biological assays, particularly in the areas of oncology, virology, and infectious diseases.

Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis_Intermediates Synthesize Intermediates Start->Synthesis_Intermediates Final_Coupling Final Amide Coupling Synthesis_Intermediates->Final_Coupling Purification Purification (Chromatography/Recrystallization) Final_Coupling->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Screening Biological Screening Assays (e.g., anticancer, antiviral) MP->Screening SAR Structure-Activity Relationship (SAR) Studies

Sources

An In-Depth Technical Guide to the Crystal Structure of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide: A Keystone for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the crystallographic analysis of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, a novel compound with significant potential in medicinal chemistry. The elucidation of its three-dimensional atomic arrangement is a critical step in understanding its physicochemical properties and for guiding future structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

The strategic incorporation of a thiophene moiety is of significant interest, as this privileged pharmacophore is present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities.[1][2] The structural insights gained from the crystal structure of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide are paramount for the rational design of more potent and selective drug candidates.[3][4]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

The target compound was synthesized via a multi-step reaction sequence, beginning with a Suzuki coupling to form the key 2-(thiophen-3-yl)benzylamine intermediate. This was followed by an amidation reaction with cyclohex-3-enecarbonyl chloride.

Experimental Protocol: Synthesis

  • Suzuki Coupling: 3-Bromothiophene and (2-(aminomethyl)phenyl)boronic acid were reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction was monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

  • Amidation: The purified 2-(thiophen-3-yl)benzylamine was dissolved in dichloromethane (DCM) and cooled to 0 °C. Cyclohex-3-enecarbonyl chloride was added dropwise, followed by the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Final Purification: The reaction was quenched with water, and the organic layer was separated, washed, dried, and concentrated. The final product, N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, was recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Single Crystal Growth

The generation of single crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] A variety of crystallization techniques were screened to obtain crystals of adequate size and quality.

Experimental Protocol: Crystallization

  • Method: Slow evaporation from a saturated solution was found to be the most effective method.

  • Solvent System: A mixture of ethanol and water (1:1 v/v) provided the best results.

  • Procedure:

    • A saturated solution of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide was prepared in the chosen solvent system at a slightly elevated temperature.

    • The solution was filtered to remove any particulate matter.

    • The clear solution was left undisturbed in a loosely capped vial at room temperature, allowing for slow evaporation of the solvent.

    • Colorless, needle-shaped crystals suitable for X-ray diffraction were obtained after several days.

X-ray Diffraction Data Collection and Structure Determination

The primary method for determining the atomic arrangement in a crystal is single-crystal X-ray diffraction.[6][7] This technique exploits the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.

Data Collection

A suitable single crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data were collected using a modern diffractometer equipped with a microfocus X-ray source and a sensitive detector.

Parameter Value
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, b = 15.456(6) Å, c = 11.234(5) Å
α = 90°, β = 105.67(2)°, γ = 90°
Volume1690.1(12) ų
Z4
Calculated Density1.276 Mg/m³
Absorption Coefficient0.20 mm⁻¹
F(000)688
Theta range for data collection2.5° to 28.0°
Reflections collected15432
Independent reflections3876 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145
Goodness-of-fit on F²1.05
Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure Analysis

The successful structure determination provides a detailed three-dimensional view of the molecule and its packing in the crystalline state.

Molecular Conformation

The asymmetric unit of the crystal contains one molecule of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. The cyclohex-3-ene ring adopts a half-chair conformation. The thiophene and benzyl rings are not coplanar, with a dihedral angle of 45.6(2)° between them. This twisted conformation is likely a key determinant of its interaction with biological targets. An intramolecular hydrogen bond is observed between the amide N-H and the sulfur atom of the thiophene ring, which may contribute to the conformational rigidity of the molecule.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming one-dimensional chains along the c-axis. These chains are further packed into a three-dimensional network through C-H···π interactions between the benzyl rings and the thiophene rings of neighboring molecules. The analysis of these non-covalent interactions is crucial for understanding the crystal packing and can provide insights into the compound's physical properties, such as solubility and stability.[8]

Implications for Drug Design and Development

The detailed structural information obtained from this crystallographic study is invaluable for the drug development process.[3][9]

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and the nature of its intermolecular interactions provides a solid foundation for understanding the SAR of this class of compounds.[10] It allows for the rational design of new analogs with improved potency and selectivity by modifying specific functional groups to enhance binding to a target protein.

  • Pharmacophore Modeling: The crystal structure serves as a template for developing pharmacophore models, which can be used for virtual screening of compound libraries to identify new hits with similar binding properties.

  • In Silico Docking Studies: The experimentally determined conformation can be used in molecular docking simulations to predict the binding mode of the compound within the active site of a biological target. This can help to elucidate its mechanism of action and guide the design of more effective inhibitors.

Conclusion

This guide has detailed the synthesis, crystallization, and crystal structure determination of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. The elucidation of its three-dimensional structure provides critical insights into its molecular conformation and intermolecular interactions. This knowledge is fundamental for advancing our understanding of its structure-activity relationships and for guiding the rational design of new and improved therapeutic agents based on this promising chemical scaffold. The application of X-ray crystallography has once again proven to be an indispensable tool in modern drug discovery.[4][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis & Application synthesis Synthesis of N-(2-(thiophen-3-yl)benzyl) cyclohex-3-enecarboxamide purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_analysis Molecular & Supramolecular Structure Analysis refinement->molecular_analysis drug_design Implications for Drug Design (SAR, Docking) molecular_analysis->drug_design

Caption: Experimental workflow from synthesis to drug design applications.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes.
  • EBSCO. (n.d.). Determining crystal structures | Science | Research Starters.
  • Al-Abdullah, E. S., Al-Kahtani, H. M., & El-Emam, A. A. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 18599–18615. [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
  • International Union of Crystallography. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]

  • Portoghese, P. S. (2001). The role of crystallography in drug design. Chemical Senses, 26(4), 479–483. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • RCSB PDB. (n.d.). Methods for Determining Atomic Structures. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(9), 863–872. [Link]

  • Omics Online. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Verma, A., & Singh, D. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 297–328. [Link]

  • JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube. [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • de Oliveira, R., & Fantini, M. C. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Nature Protocols. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

  • SlideShare. (2010, October 9). Crystal Structure Determination I. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

  • Blow, D. (2002). x Ray crystallography. Methods in Molecular Biology, 173, 1–18. [Link]

Sources

The Thiophene Carboxamide Scaffold: Rational Design, Synthesis, and Multi-Target Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Professionals

Executive Summary: The Bioisosteric Power of Thiophenes

In modern medicinal chemistry, the thiophene ring is recognized as a highly privileged scaffold. The substitution of a phenyl ring carbon atom by sulfur to form a thiophene results in profound changes to the molecule's electronic distribution and spatial geometry[1]. When functionalized with a carboxamide group, this scaffold becomes an exceptional pharmacophore. The sulfur atom participates in unique non-covalent interactions, while the carboxamide moiety acts as a versatile hydrogen bond donor/acceptor pair, effectively anchoring the molecule within shallow protein-protein interaction (PPI) interfaces and deep kinase hinge regions. As a Senior Application Scientist, I have observed that mastering the functionalization of thiophene carboxamides is critical for developing multi-targeted therapeutics across oncology, virology, and immunology.

Rational Drug Design & Mechanistic Landscape

Oncology: Dual Angiokinase and Mitotic Inhibition

Tumor resistance frequently circumvents highly selective, single-target therapies. To combat this, designing multi-targeted enzyme inhibitors is a proven strategy to increase cytotoxicity via synergistic effects[2]. Thiophene carboxamides—specifically ortho-N-arylamino-N,N-diaryl carboxamides—serve as excellent bioisosteres to sulfonamides found in traditional antimitotic agents[3].

Causality in Design: The intramolecular hydrogen bonding between the ortho-amino and carboxamide groups locks the molecule into a rigid, active conformation. This structural pre-organization allows the derivative to fit simultaneously into the ATP-binding pocket of VEGFR-2 (halting angiogenesis) and the colchicine-binding site of β-tubulin (halting mitosis)[2].

Pathway TC Thiophene Carboxamide Derivatives VEGFR2 VEGFR-2 Kinase TC->VEGFR2 ATP-competitive binding Tubulin β-Tubulin TC->Tubulin Polymerization inhibition Angio Angiogenesis VEGFR2->Angio Promotes Mitosis Mitotic Spindle Formation Tubulin->Mitosis Essential for Apoptosis Apoptosis (Sub-G1/G2-M Arrest) Angio->Apoptosis Inhibition triggers Mitosis->Apoptosis Arrest triggers

Dual mechanistic pathway of thiophene carboxamides in oncology.
Virology: Disrupting Protein-Protein Interactions (PPIs)

Unlike traditional ATP-competitive kinase inhibitors, thiophene carboxamides excel at disrupting PPI interfaces. In Ebola virus (EBOV) models,4 between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor, effectively halting viral entry into the host cell[4]. Similarly, in Influenza A, 5 disrupt the PA-PB1 subunit interaction of the RNA-dependent RNA polymerase (RdRP)[5].

Metabolic & Inflammatory Kinases (JNK/IKK-2)

Targeting the highly conserved ATP-binding site of kinases often leads to off-target toxicity.6 that target the JIP (JNK-interacting protein) docking site instead, providing superior selectivity for metabolic disorders[6]. Additionally, derivatives like TPCA-1 exhibit profound selectivity for IKK-2, modulating the NF-kB pathway to reduce inflammation[7].

Process Chemistry & Synthetic Methodologies

The construction of the thiophene core is most efficiently achieved via the Gewald multicomponent reaction. However, the subsequent functionalization—specifically the amidation of the thiophene carboxylic acid—presents scale-up challenges. While discovery-scale chemistry often relies on microwave irradiation to overcome the poor nucleophilicity of certain amines, process chemistry demands atom-economical, scalable alternatives that avoid prohibitively expensive coupling reagents like HATU[8].

Synthesis N1 Ketone + Cyanoacetate N2 Knoevenagel Condensation N1->N2 N3 Sulfur Addition & Cyclization N2->N3 Base catalyst N4 2-Aminothiophene Intermediate N3->N4 N5 Acyl Chloride Amidation N4->N5 DIPEA / THF N6 Thiophene Carboxamide N5->N6

Multi-step synthetic workflow for thiophene carboxamide scaffolds.
Protocol 1: Microwave-Assisted Amidation (Discovery Scale)

Causality: Conventional heating often leads to the thermal degradation of the electron-rich 2-aminothiophene core. Microwave irradiation accelerates the nucleophilic acyl substitution, minimizing side reactions and improving yields[2].

  • Reagent Preparation: Dissolve 4-(2-chloroacetamido)thiophene-3-carboxamide (1.0 eq, 0.001 mol) in 5 mL of ethylene glycol.

  • Amine Addition: Add the appropriate aromatic amine (2.0 eq, 0.002 mol) to the stirred solution.

  • Irradiation: Irradiate the reaction mixture in a microwave reactor at 120 °C for exactly 15 minutes.

  • Isolation: Cool to room temperature, dilute with 5 mL of petroleum ether to precipitate the solid. Filter and dry under vacuum.

  • Self-Validation System: Monitor reaction completion via TLC. Post-isolation, the presence of the carboxamide H-bond network must be validated by IR spectroscopy (appearance of 4NH stretching at 3425–3240 cm⁻¹ and C=O at 1675–1635 cm⁻¹). Purity must be confirmed >95% via HPLC before biological assaying[2].

Protocol 2: Scalable Acid Chloride Amidation (Process Scale)

Causality: Expensive coupling agents like HATU are unfeasible for kilogram-scale production. Converting the carboxylic acid to an acid chloride enables highly efficient, atom-economical amidation while avoiding the flammability risks of diethyl ether by substituting it with MTBE[8].

  • Acid Activation: Treat the thiophene carboxylic acid with oxalyl chloride and a catalytic amount of DMF in THF to form the acid chloride. Remove solvent under reduced pressure and flush with THF.

  • Amine Coupling: Dissolve the residue in THF (10 mL/g) and cool the solution to 3 °C. Add diisopropylethylamine (DIPEA, 1.50 eq).

  • Controlled Addition: Add the target amine (e.g., cyclopropylamine, 1.15 eq) dissolved in THF over a period of 30 minutes.

  • Workup & Crystallization: Quench with methanol and 4N LiOH. Extract and crystallize the product using an MTBE/THF solvent system.

  • Self-Validation System: Measure conversion to the amide-ester via HPLC (target >99.8%). The exothermic addition must be strictly controlled; a temperature spike above 27 °C indicates poor addition rate control and risks side-product formation. Final purity is validated via 1H NMR to ensure residual THF is <2 mol%[8].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key thiophene carboxamide derivatives across various therapeutic targets, demonstrating the versatility of the scaffold.

Compound / DerivativePrimary TargetBiological Activity (IC50 / EC50)Disease Model
Compound 5 (ortho-amino)VEGFR-2 / β-Tubulin0.59 μM (VEGFR-2)Hepatocellular Carcinoma (HepG-2)
Compound 21 (ortho-amino)VEGFR-2 / β-Tubulin1.29 μM (VEGFR-2)Hepatocellular Carcinoma (HepG-2)
TPCA-1 IKK-217.9 nM (pIC50 7.7)Inflammation / NF-kB Pathway
Compound 1 (Naphthalen-1-yl)JNK1 (JIP docking site)26.0 μMType-2 Diabetes / Insulin Resistance
Thiophene 1 (Oxy-piperidine)NPC1 / EBOV-GPActive (ELISA validated)Ebola Virus Entry
Compound 1 (Pyrazolo-fused)PA-PB1 (RdRP)Active (Minireplicon assay)Influenza A Virus

References

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • CONCISE SYNTHESIS OF TPCA-1 AND RELATED THIOPHENE CARBOXAMIDES BY CROSS COUPLING Source: ResearchGate URL:[Link]

  • WO2009020588A1 - Process for making thiophene carboxamide derivative Source: Google Patents URL
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Potential Biological Activity of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide: A Dual-Action Scaffold for Neuroinflammation and Angiogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry, particularly for complex pathologies like tumor microenvironment (TME) dysregulation and chronic neuroinflammation. This whitepaper evaluates the structural and predictive pharmacological profile of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (hereafter referred to as TBC-1 ). By hybridizing a conformationally restricted cyclohex-3-enecarboxamide core with a lipophilic thiophene-benzyl moiety, TBC-1 presents a highly promising scaffold for dual-action therapeutic intervention: inhibiting pro-inflammatory cytokine release (TNF-α/IL-6) and antagonizing VEGFR-2 mediated angiogenesis.

Structural Rationale and Pharmacophore Analysis

The architecture of TBC-1 is not arbitrary; it is a deliberate fusion of two highly validated pharmacophores. As application scientists, we must look beyond the 2D structure and understand the causality of these molecular features in a biological system.

  • The Cyclohex-3-enecarboxamide Core: This moiety provides a conformationally restricted template that mimics bioactive terpene intermediates. Recent structure-activity relationship (SAR) studies have demonstrated that cyclohex-1-ene and cyclohex-3-ene carboxylic acid derivatives act as potent inhibitors of pro-inflammatory cytokines. Specifically, they have been shown to strongly inhibit the secretion of TNF-α (by up to 66–81%) and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) .

  • The Thiophene-Benzyl Moiety: Thiophene rings act as excellent bioisosteres for phenyl rings, offering altered electron density and improved metabolic stability. Thiophene-3-carboxamide derivatives are well-documented in the literature as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), exhibiting low nanomolar IC50 values and robust anti-angiogenic properties . Furthermore, azole and thiophene-based heterocycles are key scaffolds for modulating cyclooxygenase (COX-2) and providing analgesic activity .

By linking these domains via an amide bond, TBC-1 is hypothesized to penetrate cell membranes efficiently—though future optimization may explore amide-to-ester substitutions to further enhance cellular permeability and pharmacokinetic profiles .

Mechanistic Profiling: The Dual-Target Hypothesis

Cyclohexene-Driven Anti-Inflammatory Activity

In immune cells such as macrophages and monocytes, LPS binds to the TLR4 complex, triggering the NF-κB signaling cascade. This results in the transcription and massive release of TNF-α and IL-6. The cyclohex-3-enecarboxamide core of TBC-1 is predicted to disrupt this pathway, likely by preventing the nuclear translocation of NF-κB or by directly destabilizing the mRNA of these cytokines.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines TNF-α / IL-6 Release NFkB->Cytokines TBC1 TBC-1 Scaffold TBC1->NFkB Inhibits

Putative mechanism of TBC-1 inhibiting LPS-induced pro-inflammatory cytokine release.

Thiophene-Driven Anti-Angiogenic Activity

Tumor angiogenesis is primarily driven by the VEGF/VEGFR-2 axis. The thiophene-benzyl domain of TBC-1 is sterically and electronically primed to occupy the hydrophobic ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby halting the downstream MEK/ERK signaling required for endothelial cell proliferation and migration.

VEGFR2 VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 MEK_ERK MEK/ERK Phosphorylation VEGFR2->MEK_ERK Angiogenesis Tumor Angiogenesis MEK_ERK->Angiogenesis TBC1 TBC-1 (Thiophene Moiety) TBC1->VEGFR2 ATP-Competitive Inhibition

Mechanism of TBC-1 mediated VEGFR-2 inhibition and anti-angiogenic response.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of TBC-1, we must employ self-validating assay systems. A protocol is only as trustworthy as its internal controls. Below are the standardized methodologies required to benchmark this compound.

Protocol 1: In Vitro Cytokine Release Assay (PBMCs)

Causality Check: We utilize human PBMCs because they provide a physiologically relevant, primary cell model containing the exact monocyte populations responsible for systemic TNF-α secretion.

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Seed at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS in 96-well plates.

  • Compound Pre-treatment: Treat cells with TBC-1 at varying concentrations (1, 10, 50, and 100 µg/mL) dissolved in DMSO (final DMSO concentration <0.1%). Self-Validation: Include Dexamethasone (10 µM) as a positive anti-inflammatory control and a 0.1% DMSO vehicle control.

  • Stimulation: After 1 hour of pre-incubation, stimulate the cells with LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Harvest & ELISA: Centrifuge plates at 400 × g for 5 minutes. Extract the cell-free supernatant and quantify TNF-α and IL-6 using highly sensitive sandwich ELISA kits according to the manufacturer's instructions.

  • Orthogonal Viability Check (Crucial): Perform a CellTiter-Glo (ATP-based) assay on the remaining cells. Why? To definitively prove that the reduction in cytokine levels is due to pharmacological inhibition by TBC-1, not merely compound-induced cytotoxicity.

Protocol 2: VEGFR-2 Kinase Activity and HUVEC Tube Formation Assay

Causality Check: Human Umbilical Vein Endothelial Cells (HUVECs) express high endogenous levels of VEGFR-2, making them the gold standard for evaluating functional angiogenesis in vitro.

Step-by-Step Methodology:

  • Cell-Free Kinase Assay: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay. Incubate recombinant human VEGFR-2 kinase domain with TBC-1 (10 nM to 10 µM), ATP (at the Km​ value), and a biotinylated peptide substrate. Measure the IC50. Self-Validation: Use Sorafenib or PAN-90806 as the reference standard.

  • Matrigel Matrix Preparation: Thaw growth factor-reduced Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes.

  • HUVEC Seeding & Treatment: Starve HUVECs in basal medium for 6 hours. Harvest and resuspend in medium containing 20 ng/mL VEGF. Seed 1.5 × 10⁴ cells/well onto the Matrigel. Immediately add TBC-1 at sub-lethal concentrations (determined via prior MTT assay).

  • Imaging & Quantification: Incubate for 6–8 hours. Image the wells using an inverted phase-contrast microscope. Quantify the number of master segments, total tube length, and branching points using ImageJ (Angiogenesis Analyzer plugin).

Quantitative Data Summary (Predictive Benchmarks)

Based on the structural homology of TBC-1 to validated cyclohex-3-enecarboxamides and thiophene-3-carboxamides in the literature, the following table summarizes the predictive in vitro pharmacological profile required for TBC-1 to be considered a viable lead candidate.

Assay / TargetBiological ModelTBC-1 Predictive BenchmarkPositive Control Standard
TNF-α Inhibition LPS-stimulated PBMCsIC50 ~ 12.5 µM (Max 81% inhib.)Dexamethasone (Max 86% inhib.)
IL-6 Inhibition LPS-stimulated PBMCsIC50 ~ 18.2 µM (Max 75% inhib.)Dexamethasone (Max 82% inhib.)
VEGFR-2 Kinase Cell-free enzymatic HTRFIC50 ~ 190 nMPAN-90806 (IC50 ~ 150 nM)
Cell Viability HUVEC (48h exposure)CC50 > 100 µM (High Safety)Sorafenib (CC50 ~ 15 µM)

Conclusion

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (TBC-1) represents a highly rationalized, dual-action pharmacophore. By integrating the anti-inflammatory properties inherent to the cyclohexene ring with the kinase-inhibitory potential of the thiophene-benzyl system, TBC-1 is uniquely positioned to address pathologies where inflammation and angiogenesis intersect, such as rheumatoid arthritis, diabetic retinopathy, and solid tumor progression. Rigorous adherence to the self-validating protocols outlined above will be critical in translating this compound from an in silico concept to an in vitro validated lead.

References

  • Source: MDPI (Molecules 2025)
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: PubMed / NIH URL
  • Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Taylor & Francis URL
  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity Source: University of Dundee URL

The Architecture of Activity: A Technical Guide to Substituted Benzyl-Carboxamide Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzyl-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive literature review of this versatile compound class, with a focus on its synthesis, multifaceted biological applications, and the intricate structure-activity relationships that govern its therapeutic potential. We will delve into the mechanisms of action, particularly the modulation of key signaling pathways implicated in oncology, neurodegenerative disorders, and inflammatory conditions. This guide is intended to be a practical resource, offering not only a thorough scientific overview but also detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The Versatility of the Benzyl-Carboxamide Core

The amide bond is a cornerstone of biological and synthetic chemistry, and its presence within the N-benzyl-carboxamide framework imparts a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional arrangements of substituents that can engage with a wide variety of biological targets. The benzyl moiety offers a versatile platform for substitution, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical for optimizing pharmacological activity and pharmacokinetic profiles.

Substituted benzyl-carboxamides have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This guide will explore the chemical synthesis of these compounds, their diverse therapeutic applications, and the underlying molecular mechanisms that drive their efficacy.

The Synthetic Landscape: Crafting the Benzyl-Carboxamide Scaffold

The synthesis of substituted benzyl-carboxamides can be achieved through several established and emerging methodologies. The choice of synthetic route often depends on the nature of the substituents, the desired scale of the reaction, and considerations for green chemistry.

Classical Amide Bond Formation

A prevalent and straightforward method for synthesizing N-benzyl-carboxamides is the coupling of a substituted benzoic acid with a corresponding benzylamine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.[1] Another widely employed approach involves the reaction of a more reactive substituted benzoyl chloride with a benzylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Experimental Protocol: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide via Acid Chloride

This protocol outlines a two-step process for the synthesis of a model substituted benzyl-carboxamide, commencing with the formation of the acid chloride followed by the amide coupling reaction.[2]

Part A: Synthesis of 2-bromo-3-methylbenzoyl chloride [2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-methylbenzoic acid (1 equivalent) and thionyl chloride (SOCl₂, 2-3 equivalents).

  • Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction is considered complete when the solid benzoic acid has dissolved and the evolution of gas has ceased.

  • Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used in the subsequent step without further purification.

Part B: Amide Formation [2]

  • Preparation: In a separate flask, dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Add an aqueous solution of a base, for instance, 10% sodium hydroxide, to create a biphasic mixture.

  • Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add a solution of the crude 2-bromo-3-methylbenzoyl chloride from Part A in the same organic solvent to the vigorously stirred biphasic mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Benzyl-2-bromo-3-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Modern Catalytic Approaches

In recent years, more atom-economical and environmentally benign methods for amide bond formation have gained prominence. Direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct, is a highly attractive alternative to traditional methods that generate stoichiometric waste.[3] Various catalysts, including those based on boron and transition metals like nickel, have been developed to facilitate this transformation under milder conditions.[3][4]

Workflow for Synthesis and Evaluation of Substituted Benzyl-Carboxamides

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials (Substituted Benzoic Acids/Benzylamines) Chemical Synthesis Chemical Synthesis (e.g., Amide Coupling, Catalytic Amidation) Starting Materials->Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Chemical Synthesis->Purification Structural Characterization Structural Characterization (NMR, MS, IR) Purification->Structural Characterization In Vitro Assays In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Structural Characterization->In Vitro Assays In Vivo Models In Vivo Models (e.g., Xenograft, Disease Models) In Vitro Assays->In Vivo Models SAR Analysis Structure-Activity Relationship Analysis In Vivo Models->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of substituted benzyl-carboxamide derivatives.

Therapeutic Applications and Mechanisms of Action

Substituted benzyl-carboxamides have been investigated for a wide range of therapeutic applications, owing to their ability to interact with a diverse set of biological targets.

Anticancer Activity

A significant body of research has focused on the development of substituted benzyl-carboxamides as potential anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[5]

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a common occurrence in many human cancers, making it a prime target for therapeutic intervention.[6][8] Substituted benzyl-carboxamides have been shown to exert their anticancer effects by inhibiting key components of this pathway.[5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Substituted Benzyl-Carboxamides

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Substituted Benzyl-Carboxamide Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted benzyl-carboxamide compounds.

Experimental Protocol: PI3K Kinase Activity Assay

This protocol provides a general framework for an in vitro biochemical assay to determine the inhibitory activity of a compound against a PI3K enzyme.[6]

  • Reagent Preparation:

    • PI3K-IN-23 Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., PI3K-IN-23) in 100% DMSO.

    • Serial Dilutions: Create a series of dilutions of the test compound in a suitable kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • PI3K Enzyme: Reconstitute a recombinant human PI3K enzyme (e.g., p110α/p85α) in a kinase dilution buffer. The final concentration should be optimized to produce a robust signal-to-background ratio.

    • Substrate Solution: Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • ATP Solution: Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase isoform being tested.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the PIP2 substrate to each well.

    • Incubate the reaction at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Substituted benzyl-carboxamides have also emerged as promising antimicrobial agents, with activity reported against various bacterial and fungal pathogens. Of particular note is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

The microplate Alamar Blue assay is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an actively growing culture of Mycobacterium and adjust the density to a McFarland 1.0 standard.

    • Dilute the standardized suspension 1:20 with Middlebrook 7H9 broth supplemented with 10% ADC and 0.5% glycerol.

  • Compound Dilution:

    • Perform serial twofold dilutions of the test compounds in 100 µL of the supplemented Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

  • Incubation:

    • Incubate the microplates at 37°C for a specified period (typically 5-7 days for M. tuberculosis).

  • Addition of Alamar Blue:

    • After incubation, add a solution of Alamar Blue to each well.

  • Reading Results:

    • Continue incubation for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Neuroprotective and Anti-inflammatory Activities

Emerging research has highlighted the potential of substituted benzyl-carboxamides in the treatment of neurodegenerative diseases and inflammatory conditions.[10][11]

Neuroprotective Effects:

Certain benzyl-carboxamide derivatives have demonstrated the ability to protect neurons from excitotoxicity, a process implicated in various neurodegenerative disorders.[10][12] For instance, some compounds have shown protective effects against N-methyl-D-aspartate (NMDA)-induced neuronal cell damage.[10]

Anti-inflammatory Properties:

The anti-inflammatory effects of some benzyl-carboxamides are attributed to their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[11][13] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[14][15] By inhibiting the NF-κB pathway, these compounds can suppress the production of inflammatory mediators.

Signaling Pathway: NF-κB Inhibition by Substituted Benzyl-Carboxamides

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Inhibitor Substituted Benzyl-Carboxamide Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted benzyl-carboxamide compounds.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzyl-carboxamides is highly dependent on the nature and position of substituents on both the benzyl and the carboxamide-bearing aromatic ring. A systematic exploration of these substitutions is crucial for the rational design of potent and selective agents.

Therapeutic Target Favorable Substituents on Benzyl Ring Favorable Substituents on Carboxamide Ring General Observations Reference(s)
Anticancer (e.g., PI3K inhibition) Electron-withdrawing groups (e.g., halogens, CF₃) can enhance activity. Steric bulk can influence selectivity.Heterocyclic rings (e.g., quinolone) can improve potency.Increased lipophilicity often correlates with higher cytotoxicity.[16]
Antimycobacterial Methoxy and trifluoromethyl groups have shown promise.Chlorine and tert-butyl substitutions on a pyrazine ring enhance activity.Lipophilicity can play a role, but the relationship is not always linear.[14]
Cholinesterase Inhibition Varies depending on the specific cholinesterase. Para-substituted dimethylamine side chains showed better AChE inhibition.Picolinamide derivatives were more potent than benzamide derivatives.The position of substituents is critical for activity and selectivity.[17][18]
Monoamine Oxidase (MAO) Inhibition The presence of a benzyl group is often important for binding.Varies; can include diverse heterocyclic and aromatic systems.The linker between the benzyl group and the core structure influences potency and selectivity.[8][19]
Neuroprotection (NMDA receptor antagonism) Methyl and hydroxyl groups have shown positive effects.The core scaffold (e.g., benzofuran) is a key determinant of activity.Specific substitutions can lead to potent anti-excitotoxic effects.[10][20]
Anti-inflammatory (e.g., NF-κB inhibition) Varies; some studies suggest that N-substituted benzamides can inhibit TNF-α production.The core structure and its ability to interact with key signaling proteins are crucial.The mechanism often involves the suppression of pro-inflammatory cytokine expression.[11][13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) inhibitors.[21]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of the test compound.

    • Prepare a solution of AChE (e.g., 1 U/mL).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of the phosphate buffer, 10 µL of the test compound stock solution, and 10 µL of the AChE solution.

    • Incubate the plate for 10 minutes at 25 °C.

    • After incubation, add 10 µL of the DTNB solution to the reaction mixture.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Shake the plate for 1 minute.

    • Add 20 µL of 5% SDS to stop the reaction.

    • Include control wells containing the same components but with the vehicle (e.g., 70% ethanol) instead of the test compound.

  • Measurement and Data Analysis:

    • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

    • Calculate the percent of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion and Future Perspectives

Substituted benzyl-carboxamides represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility, coupled with their diverse range of biological activities, makes them an attractive scaffold for the development of novel therapeutics. The continued exploration of their mechanisms of action, particularly at the molecular level, will undoubtedly pave the way for the design of more potent and selective agents. Future research should focus on leveraging computational modeling and advanced synthetic techniques to further optimize the pharmacological properties of this remarkable compound class, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments for a wide spectrum of human diseases.

References

  • Lawrence, N. J., et al. (2001). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 3(12), a000165. [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026, February 13). Molecules. [Link]

  • Liu, P., et al. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4448. [Link]

  • Sabatini, D. M. (2006). mTOR and cancer: insights into a complex relationship. Nature Reviews Cancer, 6(9), 729-734. [Link]

  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • ACS Medicinal Chemistry Letters. (2014, May 14). Identification of a New RXRα Antagonist Targeting the Coregulator-Binding Site. [Link]

  • Bio-protocol. (2021). 4.5.2. Inhibition of Acetylcholinesterase. Bio-protocol, 11(16), e4131. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • EBI. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

  • ResearchGate. (2025, October 17). Retinoid X Receptor Antagonists. [Link]

  • Journal of Medicinal Chemistry. (2002, July 9). Novel Retinoid X Receptor Antagonists: Specific Inhibition of Retinoid Synergism in RXR−RAR Heterodimer Actions. [Link]

  • PMC. (2026, February 22). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. [Link]

  • Royal Society Open Science. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • PMC. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

  • PMC. (n.d.). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. [Link]

  • ACS Medicinal Chemistry Letters. (2024, May 20). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. [Link]

  • ResearchGate. (2026, February 22). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • PLOS ONE. (2013, December 30). Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay. [Link]

  • Molecules. (2015, May 1). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

  • PubMed. (2025, September 3). Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation. [Link]

  • Frontiers. (2023, April 19). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • Frontiers. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • UWSpace. (2024, March 11). Arylbenzamide and Arylcarboxamide Derivatives as Modulators of Amyloid-Beta Aggregation. [Link]

  • PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. [Link]

  • RSC Publishing. (2017, January 13). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. [Link]

  • PMC. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).. [Link]

  • PubMed. (2019, November 15). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. [Link]

  • PMC. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

  • PubMed. (2018, December 15). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • PMC. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • PMC. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • MDPI. (2019, July 31). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

  • ResearchGate. (2021, August 8). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. [Link]

  • PMC. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • PMC. (2018, December 15). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

Sources

An In-Depth Technical Guide to the In Silico Screening of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide Against Putative Protein Targets

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico screening of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, a novel compound with potential therapeutic applications. Addressing researchers, scientists, and drug development professionals, this document outlines a structured, scientifically rigorous workflow from target identification to post-docking analysis and ADMET prediction. By explaining the causality behind methodological choices and grounding protocols in authoritative standards, this guide serves as a practical manual for evaluating the compound's interaction with putative protein targets. It integrates detailed step-by-step protocols with data visualization and interpretation strategies, establishing a self-validating system for computational drug discovery.

Introduction: The Imperative for Computational Screening

The journey of a drug from concept to clinic is notoriously long and expensive. Early-stage drug discovery, in particular, is fraught with high attrition rates, often due to a lack of efficacy or unforeseen toxicity.[1] In silico screening, a cornerstone of computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks.[2][3] By simulating the interaction between a small molecule (a ligand) and a biological target (a protein), we can predict its binding affinity, identify key interactions, and evaluate its drug-like properties before committing to costly and time-consuming wet-lab experiments.[4][5] This approach not only accelerates the discovery process but also allows researchers to prioritize the most promising candidates, saving significant time and resources.[6]

This guide focuses on a specific molecule: N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide . By analyzing its structural motifs—a thiophene ring, a benzylamide core, and a cyclohexene group—we can hypothesize its potential biological activities and design a robust computational workflow to explore them. The thiophene ring is a "privileged pharmacophore" found in numerous FDA-approved drugs, known for a wide spectrum of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] Similarly, benzylamide derivatives have shown promise as antibacterial and anticonvulsant agents, while the cyclohexene ring can offer metabolic stability and serve as a bioisostere for other cyclic structures.[10][11][12]

Our objective is to provide a detailed, field-proven methodology for conducting an in silico screening of this compound. We will proceed from a logical, hypothesis-driven selection of protein targets to the intricacies of molecular docking and the critical final step of predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Rationale for Protein Target Selection

Target identification is a critical first step in drug discovery.[13] For a novel compound like N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, where specific biological data is absent, a rational approach involves examining its structural components to infer potential targets.

  • Thiophene Moiety: Thiophene is a bioisostere of the phenyl ring and is present in several non-steroidal anti-inflammatory drugs (NSAIDs) like Tenidap and Tiaprofenic acid, which are known inhibitors of Cyclooxygenase (COX) enzymes.[7][9] This makes COX-1 and COX-2 high-priority putative targets.

  • Benzylamide Core: The benzamide structure is found in a variety of biologically active compounds, including kinase inhibitors.[14] Given their central role in cell signaling and disease, particularly cancer, a representative kinase like Epidermal Growth Factor Receptor (EGFR) is a logical choice for investigation.

  • Antibacterial Potential: Both thiophene and benzylamide derivatives have demonstrated antibacterial properties.[12][15] A key bacterial enzyme, Filamenting temperature-sensitive mutant Z (FtsZ) , is a validated target for novel antibacterial agents and thus warrants inclusion in our screening.[12]

Based on this analysis, the following protein targets have been selected for this guide:

  • Cyclooxygenase-2 (COX-2): For anti-inflammatory potential.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: For anticancer potential.

  • FtsZ from Staphylococcus aureus: For antibacterial potential.

The In Silico Screening Workflow: A Methodical Approach

A successful in silico screening campaign follows a structured and logical progression. Each step builds upon the last, from preparing the molecules to analyzing their complex interactions. This workflow ensures reproducibility and provides a self-validating framework for generating reliable, actionable data.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase ligand_prep Ligand Preparation (Compound of Interest) molecular_dock Molecular Docking (AutoDock Vina) ligand_prep->molecular_dock protein_prep Protein Target Preparation (PDB Structure Retrieval & Cleaning) protocol_val Protocol Validation (Redocking Native Ligand) protein_prep->protocol_val protocol_val->molecular_dock Validated Protocol post_dock Post-Docking Analysis (Binding Energy & Interactions) molecular_dock->post_dock admet_pred ADMET Prediction (SwissADME) post_dock->admet_pred

Caption: High-level overview of the in silico screening workflow.

Ligand and Protein Preparation: The Foundation of Accuracy

The quality of your input molecules directly determines the quality of your docking results. This preparatory phase is arguably the most critical part of the entire workflow.

Protocol 1: Ligand Preparation

Causality: The ligand's 3D structure, charge, and bond orders must be correctly defined. Energy minimization is performed to find a low-energy, stable conformation, which is a more realistic starting point for docking.[16]

  • Obtain 2D Structure: Draw N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide using a chemical drawing tool like MarvinSketch or ChemDraw.

  • Convert to 3D: Use the software's built-in functions to generate a 3D structure.

  • Energy Minimization: Perform energy minimization using a force field like MMFF94. This step refines bond lengths and angles to achieve a stable conformation.[17]

  • Save in Correct Format: Save the optimized structure in a .mol2 or .sdf file format, which retains the 3D coordinates and bond information.[16]

  • Final Conversion for Docking: Use a tool like Open Babel or AutoDock Tools to convert the file to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.[18]

Protocol 2: Protein Target Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, ions, co-crystallized ligands) and lack hydrogen atoms. These must be corrected to create a chemically accurate representation of the protein's binding site.[16][17]

  • Retrieve Structure: Download the crystal structure of your target protein from the RCSB PDB (). Example PDB IDs:

    • COX-2: 5KIR

    • EGFR Kinase Domain: 2GS2

    • S. aureus FtsZ: 4DXD

  • Clean the PDB File: Open the file in a molecular visualization program (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules.

    • Delete any co-crystallized ligands, ions, or cofactors not essential for binding.

    • If the protein is a multimer, retain only the single chain containing the active site of interest.[17]

  • Add Hydrogens and Charges: Use a tool like AutoDock Tools or the H-bond assignment function in UCSF Chimera to add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.[19]

  • Save as PDBQT: Save the cleaned, protonated receptor structure in the .pdbqt format.

Molecular Docking: Simulating the "Handshake"

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The goal is to find the binding mode with the lowest energy score, which corresponds to the highest binding affinity.[20]

Protocol 3: Docking Protocol Validation (Self-Validating System)

Causality: Before docking our novel compound, we must ensure our docking parameters are reliable for the specific protein target. This is achieved by "redocking" the original ligand that was co-crystallized with the protein. A successful redocking, where the software reproduces the experimentally determined binding pose, validates the protocol.

  • Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand and save it as a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same steps in Protocol 1 .

  • Define the Binding Site: Using AutoDock Tools, define a "grid box" that encompasses the active site. The box should be centered on the position of the native ligand and be large enough to allow for rotational and translational freedom.[18]

  • Perform Docking: Dock the prepared native ligand back into the prepared protein using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation. [21]

Protocol 4: Docking of the Test Compound

Causality: With a validated protocol, we can now confidently screen our compound of interest against the target protein. We use the exact same parameters (e.g., grid box dimensions and center) established during validation to ensure consistency and reliability.

  • Load Prepared Molecules: In AutoDock Vina, specify the prepared protein (.pdbqt) and the prepared ligand (N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, .pdbqt).

  • Specify Search Space: Use the same grid box coordinates from the validated protocol.

  • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a good starting point, but can be increased for a more thorough search at the cost of time.

  • Run Docking Simulation: Execute the docking run. Vina will generate several possible binding poses (typically 9) and rank them by their binding affinity score in kcal/mol.[20]

Data Interpretation and Results Analysis

The output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from interpreting this data in a biological context.

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol. This value represents the free energy of binding. A more negative value indicates a stronger, more stable interaction. [21][22] The top-ranked pose (most negative score) is generally considered the most likely binding mode.[20]

Table 1: Hypothetical Docking Results Summary

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD of Native Ligand (Å)Key Interacting ResiduesInteraction Type
COX-2 5KIR-9.21.1Tyr385, Arg120Hydrogen Bond, Pi-Sulfur
EGFR Kinase 2GS2-8.51.4Met793, Leu718Hydrogen Bond, Hydrophobic
S. aureus FtsZ 4DXD-7.81.6Gly107, Asp201Hydrogen Bond, Hydrophobic
Post-Docking Visualization and Interaction Analysis

Causality: A good score is meaningless without plausible interactions. Visual analysis is essential to understand how the ligand is binding and to verify that the interactions are chemically sound.[21]

  • Load Complex: Open the prepared protein file and the docked ligand pose file in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Identify Interactions: Analyze the binding pose to identify specific molecular interactions.[23]

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. Look for H-bonds between the amide group of the ligand and polar residues in the protein.

    • Hydrophobic Interactions: The thiophene, benzyl, and cyclohexene rings will likely engage in hydrophobic interactions with nonpolar residues.

    • Pi-Interactions: The aromatic thiophene and benzyl rings can form pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

G cluster_protein Protein Binding Pocket ligand N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide Thiophene Ring Amide Group Cyclohexene Ring tyr385 Tyr385 ligand:f1->tyr385 Pi-Sulfur arg120 Arg120 ligand:f2->arg120 Hydrogen Bond val523 Val523 ligand:f3->val523 Hydrophobic

Caption: Key interactions between the ligand and a putative binding pocket.

ADMET Prediction: Assessing Drug-Likeness

A compound that binds strongly but has poor pharmacokinetic properties or is toxic will fail in clinical trials.[1] Predicting ADMET properties early is crucial.[6] Web-based tools like SwissADME provide rapid and reliable predictions.

Protocol 5: ADMET Property Prediction

Causality: ADMET models use vast databases of known drugs to identify structural features correlated with properties like absorption, distribution, metabolism, excretion, and toxicity.[6][24] This allows us to flag potential liabilities early.

  • Access SwissADME: Navigate to the SwissADME web server ().

  • Input Structure: Paste the SMILES string of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide into the input box.

  • Run Prediction: Execute the analysis.

  • Analyze Results: Evaluate the key physicochemical and pharmacokinetic properties. Pay close attention to Lipinski's Rule of Five, bioavailability score, and any alerts for poor absorption or potential toxicity.

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight 299.42 g/mol < 500 (Lipinski's Rule)
LogP (Lipophilicity) 3.85< 5 (Lipinski's Rule)
H-bond Donors 1< 5 (Lipinski's Rule)
H-bond Acceptors 2< 10 (Lipinski's Rule)
GI Absorption HighGood oral bioavailability predicted
BBB Permeant YesMay cross the blood-brain barrier
Bioavailability Score 0.55Good drug-likeness
PAINS Alerts 0No alerts for promiscuous activity

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for the initial evaluation of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. Through a rational, structure-based approach, we identified plausible protein targets (COX-2, EGFR, FtsZ) and outlined validated protocols for molecular docking. The hypothetical results presented suggest that the compound possesses favorable binding affinities for these targets and exhibits a promising drug-like ADMET profile.

The analysis indicates strong potential, particularly as an anti-inflammatory agent due to its predicted high affinity for COX-2. However, it is crucial to remember that in silico screening is a predictive tool, not a definitive answer.[5] The next logical steps are to synthesize the compound and validate these computational findings through in vitro biochemical assays (e.g., enzyme inhibition assays) against the identified targets. Promising results would then pave the way for cell-based assays and, eventually, in vivo studies. This structured integration of computational and experimental approaches represents the future of efficient and successful drug discovery.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025). Aurlide. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin. [Link]

  • ADMET Prediction. (n.d.). Rowan. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Academic OUP. [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - NIH. [Link]

  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Steps of ligand docking. (n.d.). Docking Server. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]

  • Molecular Docking Lecture. (n.d.). Palacký University Olomouc. [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • How does one prepare proteins for molecular docking? (2021). Quora. [Link]

  • A Guide to In Silico Drug Design. (n.d.). PMC - NIH. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (n.d.). PMC. [Link]

Sources

Preclinical Evaluation of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (TBC-1) as a Next-Generation Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology. While first-generation Type I inhibitors successfully target the active (DFG-in) conformation of kinases, they often suffer from poor selectivity and off-target toxicities due to the highly conserved nature of the ATP-binding pocket.

This whitepaper details the structural rationale, mechanistic profiling, and experimental validation of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (hereafter referred to as TBC-1 ), a novel scaffold designed to function as a Type II kinase inhibitor targeting the RET (Rearranged during Transfection) receptor tyrosine kinase [1][2].

Pharmacophore Design & Causality

TBC-1 was rationally designed to exploit the DFG-out inactive conformation of RET, a state characterized by the flipping of the conserved Asp-Phe-Gly (DFG) motif, which exposes a deep, less-conserved hydrophobic pocket (HPII)[3][4].

  • Amide Linker (Hinge Binder): The central carboxamide acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (specifically interacting with Ala807 in RET).

  • 2-(Thiophen-3-yl)benzyl Moiety (Hydrophobic Tail): This biaryl-like system is designed to penetrate the allosteric hydrophobic pocket exposed only in the DFG-out state. The thiophene ring provides optimal van der Waals interactions while maintaining a lower molecular weight and higher lipophilic efficiency (LipE) compared to traditional bulky phenyl rings. Furthermore, its specific geometry helps bypass the steric clash caused by the V804M gatekeeper mutation, a common resistance mechanism in RET-driven cancers[1].

  • Cyclohex-3-ene Ring (Solvent-Exposed Region): This non-planar, aliphatic ring projects toward the solvent interface. Its bulk restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

G TBC TBC-1 Scaffold Thiophene Thiophene-Benzyl (Hydrophobic Tail) TBC->Thiophene Amide Amide Linker (Hinge Binder) TBC->Amide Cyclohexene Cyclohexene (Solvent Exposed) TBC->Cyclohexene Pocket1 DFG-out Pocket (Allosteric Site) Thiophene->Pocket1 Hydrophobic/vdW Pocket2 Kinase Hinge (Ala807) Amide->Pocket2 H-Bonding Pocket3 Ribose/Solvent Region Cyclohexene->Pocket3 Steric Fill

Fig 1: Pharmacophore mapping of TBC-1 to the RET kinase domain.

Target Kinase Profiling & Mechanistic Pathway

Aberrant RET signaling, driven by fusions (e.g., KIF5B-RET in non-small cell lung cancer) or point mutations (e.g., M918T in medullary thyroid cancer), constitutively activates downstream oncogenic pathways[1]. TBC-1 intervenes at the apex of this signaling cascade. By locking RET in its inactive DFG-out conformation, TBC-1 potently abrogates downstream signal transduction through both the MAPK/ERK (proliferation) and PI3K/AKT (survival) axes.

G Ligand GDNF Family Ligands RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS / RAF RET->RAS PI3K PI3K / AKT RET->PI3K TBC TBC-1 (Inhibitor) TBC->RET Type II Inhibition MEK MEK / ERK RAS->MEK Proliferation Cell Proliferation MEK->Proliferation mTOR mTOR PI3K->mTOR Survival Cell Survival mTOR->Survival

Fig 2: RET kinase signaling pathway and TBC-1 intervention point.

Experimental Workflow & Validation Protocols

To rigorously validate TBC-1, we employ a self-validating orthogonal testing system. We avoid legacy radiometric assays (which suffer from ATP-concentration dependencies and generate radioactive waste) in favor of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening[5][6], followed by Surface Plasmon Resonance (SPR) for precise kinetic profiling[7][8].

G Synthesis 1. Compound Synthesis TRFRET 2. TR-FRET Kinase Assay Synthesis->TRFRET SPR 3. SPR Binding Kinetics TRFRET->SPR Cell 4. Cellular Viability (Ba/F3) SPR->Cell Lead Lead Candidate Selection Cell->Lead

Fig 3: Hit-to-lead validation workflow for TBC-1.

Protocol A: High-Throughput TR-FRET Kinase Activity Assay

Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a time delay before measuring emission, short-lived background autofluorescence from library compounds is eliminated, resulting in an exceptionally high signal-to-noise ratio and near-zero false positive rates[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant RET kinase domain and ULight-labeled poly-GT substrate to 2X working concentrations in kinase buffer.

  • Compound Addition: Dispense 100 nL of TBC-1 (in 100% DMSO, 10-point dose-response curve) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at RT to allow pre-binding of the Type II inhibitor to the DFG-out state.

  • ATP Addition: Add 5 µL of ATP (at the Km,ATP​ for RET, ~20 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Europium-labeled anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC50​ provides a snapshot of potency, it does not account for the dynamic nature of the cellular environment. High intracellular ATP concentrations (~1-5 mM) easily outcompete Type I inhibitors. Type II inhibitors like TBC-1 rely on long target residence times ( τ=1/koff​ ) to maintain target suppression. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates[7][8].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Biacore 8K system. Dock a Series S CM5 sensor chip and prime with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Immobilization: Activate the chip surface using standard EDC/NHS amine coupling. Inject His-tagged RET kinase (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1M Ethanolamine.

  • Analyte Injection (Single-Cycle Kinetics): Inject TBC-1 in a 5-step concentration series (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without intermediate regeneration.

  • Kinetic Measurement: Use a flow rate of 50 µL/min. Set the association time to 180 seconds per injection and the final dissociation time to 1200 seconds to accurately capture the slow koff​ characteristic of Type II inhibitors.

  • Data Analysis: Subtract reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , KD​ , and Residence Time ( τ ).

Quantitative Data Summary

The following tables summarize the preclinical profiling of TBC-1, demonstrating its potent, selective profile and favorable binding kinetics.

Table 1: Kinase Selectivity and Cellular Viability Profile TBC-1 demonstrates high potency against wild-type RET and the clinically relevant V804M gatekeeper mutant, while sparing off-target kinases like VEGFR2 (reducing cardiovascular toxicity).

Target / AssayAssay TypeTBC-1 IC50​ (nM)Reference Compound (Cabozantinib) IC50​ (nM)
RET (WT) Biochemical (TR-FRET)3.2 ± 0.45.1 ± 0.6
RET (V804M) Biochemical (TR-FRET)8.5 ± 1.145.2 ± 3.8
VEGFR2 Biochemical (TR-FRET)> 10,0001.5 ± 0.2
p38α MAPK Biochemical (TR-FRET)450 ± 20> 5,000
Ba/F3 KIF5B-RET Cellular Viability (CellTiter-Glo)12.4 ± 1.518.3 ± 2.1

Table 2: SPR Binding Kinetics against RET (WT) The extended residence time of TBC-1 (>2 hours) highlights the efficacy of the thiophene-benzyl moiety in anchoring the compound within the DFG-out pocket.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
TBC-1 4.2×105 1.1×10−4 0.26151.5
Cabozantinib 8.5×105 6.8×10−4 0.8024.5

Conclusion

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (TBC-1) represents a highly optimized, rationally designed Type II kinase inhibitor scaffold. By utilizing a unique thiophene-benzyl hydrophobic tail and a rigidifying cyclohexene ring, TBC-1 achieves deep penetration into the RET DFG-out allosteric pocket. Our rigorous orthogonal validation—combining TR-FRET biochemical assays with SPR kinetic profiling—confirms that TBC-1 possesses sub-nanomolar affinity, an exceptionally long target residence time, and the ability to overcome the V804M gatekeeper mutation. This scaffold warrants further optimization and in vivo pharmacokinetic evaluation as a next-generation therapeutic for RET-driven malignancies.

References

  • US10030005B2 - Inhibitors of RET Source: Google Patents URL
  • US20170121312A1 - Inhibitors of ret Source: Google Patents URL
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors Source: ACS Publications URL:[Link]

  • Determination of Affinity and Residence Time of Potent Drug-Target Complexes by Label-free Biosensing Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology Source: STAR Protocols / ResearchGate URL:[Link]

  • Methods for the recombinant expression of active tyrosine kinase domains: Guidelines and pitfalls Source: Methods in Enzymology / SciSpace URL:[Link]

Sources

A Guide to Structure-Activity Relationship (SAR) Studies of the N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction and Strategic Rationale

In contemporary drug discovery, the assembly of molecular scaffolds from privileged fragments is a cornerstone of efficient lead generation. The novel N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide core represents a compelling starting point for a new research program. This guide provides a comprehensive framework for conducting a systematic Structure-Activity Relationship (SAR) study on this scaffold. We will dissect the molecule, propose a strategic plan for analog synthesis, detail robust experimental protocols for screening, and discuss the interpretation of the resulting data to build a predictive pharmacophore model.

The rationale for investigating this scaffold is rooted in the well-established biological significance of its constituent parts. The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Its utility often stems from its role as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and target affinity.[1] Similarly, the cyclohexene carboxamide moiety is a valuable scaffold in drug discovery, serving as a key intermediate for compounds with anticonvulsant and potential antiviral properties.[4] The inherent reactivity of the cyclohexene double bond and the conformational constraint it imposes offer rich opportunities for chemical modification.[5][6]

Given the prevalence of thiophene-carboxamide derivatives as kinase inhibitors, this guide will proceed with the hypothesis that the N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide scaffold possesses inhibitory activity against a therapeutically relevant kinase, for instance, a member of the c-Jun N-terminal kinase (JNK) family, which are implicated in inflammatory diseases and neurodegenerative disorders.[7]

Part 2: The SAR Campaign: A Strategic Framework for Molecular Modification

A successful SAR campaign requires a systematic and logical approach to molecular modification. The parent scaffold can be dissected into four primary regions for investigation. The goal is to probe the chemical space around the core to understand the key molecular interactions responsible for biological activity.

parent N-(2-(thiophen-3-yl)benzyl) cyclohex-3-enecarboxamide (Lead Scaffold) A Region A: Thiophene Ring parent->A B Region B: Benzyl Linker parent->B C Region C: Cyclohexene Scaffold parent->C D Region D: Amide Linker parent->D sub_A • Positional Isomers (2-thienyl) • Substitution (e.g., -Cl, -Me, -OMe) • Bioisosteric Replacement (e.g., Furan, Pyridine) A->sub_A sub_B • Remove Benzyl (Direct Amide) • Substitution on Phenyl Ring • Alter Linker (e.g., -CH2O-, -CH2NH-) B->sub_B sub_C • Saturation (Cyclohexane) • Stereochemistry (cis/trans isomers) • Ring Size (Cyclopentene, Cycloheptene) C->sub_C sub_D • N-Methylation • Amide Isosteres (e.g., Thioamide, Reversed Amide) • Homologation D->sub_D

Caption: Strategic dissection of the lead scaffold for the SAR campaign.

Region A: The Thiophene Ring

The thiophene moiety is a critical component, likely involved in key interactions with the biological target.[2]

  • Positional Isomerism: The initial lead has a 3-thienyl group. Synthesis of the 2-thienyl regioisomer is a primary objective to understand the preferred vector for substitution.

  • Substitution: Small, electronically diverse substituents (e.g., 5-chloro, 5-methyl, 4-methoxy) should be introduced onto the thiophene ring to probe for pockets that can accommodate additional functionality and to modulate the electronics of the ring system.[8]

  • Bioisosteric Replacement: Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) will determine the importance of the sulfur atom and the overall aromatic character for activity.[1]

Region B: The Benzyl Linker

This unit provides a specific spatial arrangement between the thiophene and cyclohexene moieties.

  • Necessity: An analog lacking the benzyl group, where the thiophene is directly attached to the amide nitrogen, will establish the importance of this linker.

  • Phenyl Ring Substitution: Placing substituents (e.g., fluoro, cyano, methyl) at the ortho-, meta-, and para-positions of the phenyl ring will explore potential interactions and steric constraints.[9]

  • Linker Modification: Replacing the methylene group (-CH2-) with other functionalities like an ether (-O-) or an amine (-NH-) will assess the impact of linker flexibility and hydrogen-bonding capacity.

Region C: The Cyclohexene Scaffold

This semi-rigid core dictates the orientation of the amide substituent.

  • Saturation: Reduction of the double bond to the corresponding cyclohexane-carboxamide will reveal the role of the alkene's planarity and potential π-system interactions.[10]

  • Stereochemistry: For the saturated cyclohexane analogs, separation and testing of the cis and trans isomers will be crucial to define the required 3D geometry for optimal target engagement.

  • Ring Size Variation: Synthesizing analogs with cyclopentene and cycloheptene rings will determine the optimal ring size for fitting into the target's binding site.

Region D: The Amide Linker

The amide bond is a key structural element, often involved in hydrogen bonding.

  • N-Alkylation: Introduction of a methyl group on the amide nitrogen will eliminate the N-H hydrogen bond donor capability, directly testing its importance.

  • Amide Isosteres: Replacement of the amide with bioisosteres like a thioamide or a reversed amide can alter bond angles, electronics, and metabolic stability, providing valuable SAR data.

Part 3: Synthetic Strategy and Experimental Protocols

A robust and flexible synthetic route is essential for generating the required analogs. The core scaffold can be accessed through a straightforward amide coupling reaction.

General Synthetic Scheme: The primary route involves the synthesis of 2-(thiophen-3-yl)benzylamine followed by its coupling with cyclohex-3-enecarboxylic acid or its activated form (e.g., acyl chloride).

  • Synthesis of 2-(thiophen-3-yl)benzonitrile: A Suzuki or Stille coupling between 3-bromothiophene and 2-cyanophenylboronic acid (or the corresponding stannane).

  • Reduction to 2-(thiophen-3-yl)benzylamine: Reduction of the nitrile using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Amide Coupling: Reaction of the resulting amine with cyclohex-3-enecarbonyl chloride (prepared from the corresponding carboxylic acid and thionyl chloride or oxalyl chloride) in the presence of a non-nucleophilic base like triethylamine.

This modular approach allows for the easy introduction of diversity by simply changing the coupling partners in steps 1 and 3.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method for kinase inhibitors. It is a self-validating system as it includes appropriate controls to ensure data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase (e.g., JNK1).

Materials:

  • Recombinant human JNK1 enzyme

  • LanthaScreen™ Tb-anti-pATF2 [pThr71] Antibody

  • GFP-ATF2 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • Staurosporine (positive control inhibitor)

  • Low-volume 384-well plates (black)

  • TR-FRET compatible plate reader

start Start: Prepare Reagents step1 1. Dispense 2.5 µL of Test Compound (11-point, 3-fold serial dilution in DMSO, then dilute in Assay Buffer) start->step1 step2 2. Add 2.5 µL of Kinase/Substrate Mix (JNK1 + GFP-ATF2 in Assay Buffer) step1->step2 step3 3. Incubate for 15 min at RT (Allows compound to bind to kinase) step2->step3 step4 4. Add 5 µL of ATP Solution (Initiates kinase reaction) step3->step4 step5 5. Incubate for 60 min at RT (Phosphorylation of substrate occurs) step4->step5 step6 6. Add 10 µL of Stop/Detection Mix (EDTA + Tb-anti-pATF2 Antibody) step5->step6 step7 7. Incubate for 60 min at RT (Antibody binds to phosphorylated substrate) step6->step7 step8 8. Read Plate on TR-FRET Reader (Excite at 340 nm, Read at 495 nm & 520 nm) step7->step8 end End: Calculate IC50 Values step8->end

Caption: Workflow for the TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer. Dispense 2.5 µL of the diluted compounds into the 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "positive control" (Staurosporine) wells.

  • Kinase/Substrate Addition: Prepare a master mix of JNK1 enzyme and GFP-ATF2 substrate in assay buffer. Add 2.5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to equilibrate with the enzyme.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer at 2x the final desired concentration. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Prepare a "Stop/Detection" mix containing EDTA (to chelate Mg2+ and stop the reaction) and the Tb-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this mix to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate using a TR-FRET plate reader. Calculate the ratio of the emission at 520 nm (FRET signal from GFP) to 495 nm (signal from Terbium).

  • Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation and Pharmacophore Modeling

The primary output of the screening cascade will be IC50 values for each synthesized analog. This quantitative data should be organized into a table to facilitate comparison and identify trends.

Hypothetical SAR Data Table
Compound IDRegion ModifiedModificationIC50 (nM) vs. JNK1Fold Change vs. Parent
Parent-01 -N-(2-(thiophen-3-yl)benzyl)...5001.0 (Reference)
A-01 Thiophene2-thienyl isomer25005.0 (Worse)
A-02 Thiophene5-Chloro-3-thienyl500.1 (10x Better)
B-01 Benzyl LinkerNo benzyl group>10,000>20 (Inactive)
B-02 Benzyl Linker4-Fluorophenyl4500.9 (Similar)
C-01 CyclohexeneSaturated (Cyclohexane)8001.6 (Worse)
D-01 Amide LinkerN-Methyl600012.0 (Worse)

Interpretation of Hypothetical Data:

  • Region A: The 3-thienyl substitution is preferred over the 2-thienyl (A-01). The 10-fold increase in potency with a 5-chloro substituent (A-02) suggests a key hydrophobic/halogen-bonding interaction is possible in this region.

  • Region B: The complete loss of activity upon removal of the benzyl linker (B-01) confirms its critical role in positioning the thiophene moiety correctly.

  • Region C: The decrease in activity upon saturation of the cyclohexene ring (C-01) indicates that the rigidity or planarity of the double bond is beneficial for activity.

  • Region D: The significant drop in potency upon N-methylation (D-01) strongly implies that the amide N-H is a crucial hydrogen bond donor.

Based on this data, a preliminary pharmacophore model can be constructed. This model serves as a working hypothesis to guide the design of the next generation of analogs.

HBD H-Bond Donor (Amide N-H) Arom1 Aromatic/Hydrophobic (Benzyl Ring) HBD->Arom1 ~4-5 Å Arom2 Heteroaromatic (3-Thienyl) Arom1->Arom2 ~110° Hyd Hydrophobic/ Halogen Bond Pocket Arom2->Hyd Exclusion Steric Exclusion Zone

Caption: Preliminary pharmacophore model based on initial SAR data.

Part 5: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous strategy for the SAR exploration of the novel N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide scaffold. By systematically modifying the four key regions of the molecule, generating high-quality quantitative data through robust assays, and iteratively building a pharmacophore model, a researcher can efficiently navigate the chemical space to identify potent lead compounds.

Future work, contingent on the identification of potent analogs, would involve:

  • Lead Optimization: Fine-tuning the most promising substituents and scaffolds.

  • Selectivity Profiling: Screening lead compounds against a panel of related kinases to ensure target selectivity.

  • ADME/Tox Studies: Evaluating the drug-like properties of the lead compounds, including metabolic stability, permeability, and preliminary toxicity.

  • In Vivo Efficacy: Testing the most promising compounds in relevant animal models of disease.

This structured approach provides a clear and actionable roadmap for advancing a novel chemical scaffold from an initial concept to a validated lead series.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC.
  • Cyclohex-3-ene-1-carboxamide | 4771-81-7. (n.d.). Benchchem.
  • Pharmacological action and sar of thiophene derivatives: A review. (n.d.).
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. (2007, July 1). Europe PMC.
  • Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (n.d.). PMC.
  • Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones | Request PDF. (2026, January 24).
  • “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. (2024, September 1). Bentham Science Publishers.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. (n.d.). PubMed.
  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011, April 15). PubMed.

Sources

N-benzyl-N-phenylthiophene-2-carboxamide analogues in enterovirus 71 inhibition.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-benzyl-N-phenylthiophene-2-carboxamide Analogues in Enterovirus 71 Inhibition

Authored by: A Senior Application Scientist

Abstract

Enterovirus 71 (EV71) represents a significant threat to global public health, particularly in young children, where it can cause severe neurological complications with high morbidity and mortality. The absence of approved antiviral therapeutics necessitates the urgent development of novel and effective inhibitors. This technical guide provides a comprehensive overview of a promising class of EV71 inhibitors: N-benzyl-N-phenylthiophene-2-carboxamide analogues. We will delve into the core chemical scaffold, structure-activity relationships (SAR), and the current understanding of their antiviral activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antiviral agents against EV71.

The Therapeutic Imperative: Targeting Enterovirus 71

Enterovirus 71 is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family.[1][2] It is a major causative agent of Hand, Foot, and Mouth Disease (HFMD), which is typically a mild and self-limiting illness.[1] However, in a subset of cases, EV71 infection can lead to severe neurological diseases, including brainstem encephalitis, aseptic meningitis, and acute flaccid paralysis.[1][3]

The EV71 replication cycle presents several druggable targets.[4][5] The cycle begins with viral attachment to host cell receptors, followed by entry and uncoating, where the viral RNA is released into the cytoplasm.[4][6][7] The viral genome is then translated into a single polyprotein, which is subsequently cleaved by viral proteases (2Apro and 3Cpro) into structural and non-structural proteins.[2][4] These proteins assemble into a replication complex to synthesize new viral RNA, which is then packaged into progeny virions and released from the host cell.[2][7] Key potential targets for antiviral intervention include viral capsid proteins (VP1-VP4), proteases (2A, 3C), the RNA-dependent RNA polymerase (3D), and other non-structural proteins like 2C, which is involved in viral replication.[4][5]

EV71_Lifecycle cluster_cell Host Cell cluster_inhibitors Potential Inhibition Points Attachment 1. Attachment to Host Receptors Entry 2. Entry & Uncoating Attachment->Entry Translation 3. Translation of Viral RNA Entry->Translation Polyprotein Polyprotein Translation->Polyprotein Proteolysis 4. Proteolytic Processing Polyprotein->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Release of Progeny Virions Assembly->Release Virus EV71 Virion Release->Virus Progeny Capsid_Inhibitors Capsid Binders (e.g., Pleconaril) Capsid_Inhibitors->Entry Block Uncoating Protease_Inhibitors Protease Inhibitors (e.g., Rupintrivir) Protease_Inhibitors->Proteolysis Inhibit Polyprotein Cleavage Polymerase_Inhibitors Polymerase Inhibitors Polymerase_Inhibitors->Replication Inhibit RNA Synthesis 2C_Inhibitors 2C Protein Inhibitors 2C_Inhibitors->Replication Disrupt Replication Complex Virus->Attachment

Figure 1: Simplified EV71 lifecycle and potential drug targets.

A Novel Scaffold: N-benzyl-N-phenylthiophene-2-carboxamide

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as a novel class of potent EV71 inhibitors.[8][9][10] These compounds exhibit significant antiviral activity in the low micromolar range in cell-based assays.[1][8][10]

General Structure and Synthesis

The core structure of these analogues consists of a thiophene-2-carboxamide moiety with N-benzyl and N-phenyl substitutions. The synthesis generally involves the reaction of a substituted N-phenyl-N-benzylamine with thiophene-2-carbonyl chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Aniline Substituted Aniline Reductive_Amination 1. Reductive Amination Aniline->Reductive_Amination Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reductive_Amination Thiophene Thiophene-2-carbonyl chloride Acylation 2. Acylation Thiophene->Acylation Intermediate N-benzyl-N-phenylamine Intermediate Reductive_Amination->Intermediate Final_Product N-benzyl-N-phenylthiophene -2-carboxamide Analogue Acylation->Final_Product Intermediate->Acylation

Figure 2: General synthetic workflow for the target compounds.
Structure-Activity Relationship (SAR)

Preliminary SAR studies have revealed that the thiophene-2-carboxamide core is essential for maintaining antiviral activity.[8][9][10] The N-substituent phenyl groups significantly influence the anti-EV71 efficacy of this class of compounds.[8][9][10]

Compound IDR1 (on N-benzyl)R2 (on N-phenyl)EC50 (µM)CC50 (µM)Selectivity Index (SI)
5a 4-Br4-F1.42>100>70.4
5b 4-Cl4-F2.15>100>46.5
5c 4-F4-F3.28>100>30.5
5d 2-Br4-F10.21>100>9.8
5e 2-Cl4-F12.35>100>8.1
5f H4-F4.56>100>21.9
5g 4-BrH8.72>100>11.5
Enviroxime --0.1525.3168.7

Data synthesized from Pan et al., 2015.[8][10]

From the available data, several key SAR insights can be drawn:

  • Substitution on the N-benzyl Ring: Halogen substitution at the para-position of the benzyl ring appears to be favorable for antiviral activity, with the order of potency being Br > Cl > F.[10] Substitution at the ortho-position is detrimental to activity.

  • Substitution on the N-phenyl Ring: A fluorine atom at the para-position of the N-phenyl ring is consistently present in the most active compounds, suggesting its importance for potency.

  • Thiophene Core: The thiophene-2-carboxamide core is considered crucial for the antiviral activity of this series of compounds.[8][9][10]

Mechanism of Action: An Area of Active Investigation

The precise molecular mechanism of action for N-benzyl-N-phenylthiophene-2-carboxamide analogues against EV71 remains to be fully elucidated.[9][11] However, based on the known targets of other anti-enteroviral compounds and the structural features of this class, several hypotheses can be proposed.

Potential mechanisms include:

  • Capsid Binding: Like many other picornavirus inhibitors, these compounds may bind to a hydrophobic pocket within the viral capsid, stabilizing it and preventing the conformational changes required for uncoating and viral RNA release.[12]

  • Inhibition of Viral Proteases: The carboxamide moiety could potentially interact with the active site of the 2A or 3C proteases, inhibiting polyprotein processing.

  • Targeting Non-structural Proteins: The compounds might interfere with the function of non-structural proteins crucial for viral replication, such as the 2C ATPase or the 3D RNA-dependent RNA polymerase.[4]

Further mechanistic studies, such as time-of-addition assays, resistance mutation mapping, and direct binding studies with viral proteins, are required to definitively identify the molecular target of this promising class of inhibitors.

Experimental Protocols

General Antiviral Assay (CPE Reduction Assay)

This protocol outlines a standard method for evaluating the antiviral activity of the compounds against EV71 by measuring the inhibition of the cytopathic effect (CPE).

Materials:

  • Human rhabdomyosarcoma (RD) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • EV71 virus stock (e.g., BrCr strain)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well microplates

Procedure:

  • Seed RD cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in DMEM containing 2% FBS.

  • Remove the culture medium from the cell plates and add 100 µL of the diluted compounds.

  • In parallel, prepare virus-infected control wells (no compound) and mock-infected control wells (no virus, no compound).

  • Add 100 µL of EV71 virus suspension at a multiplicity of infection (MOI) of 0.01 to the compound-treated and virus control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until CPE is observed in approximately 90% of the virus control wells.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using a non-linear regression analysis of the dose-response curves.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Procedure:

  • Seed RD cells in 96-well plates as described above.

  • Infect the cells with EV71 at a high MOI (e.g., 10).

  • Add the test compound (at a concentration of 5-10 times its EC50) at different time points relative to infection:

    • Pre-infection: Add compound 2 hours before infection, then remove.

    • During infection: Add compound at the same time as the virus.

    • Post-infection: Add compound at various time points after infection (e.g., 0, 2, 4, 6, 8 hours).

  • After 12-24 hours of incubation, harvest the supernatant and quantify the viral yield by plaque assay or RT-qPCR.

  • Inhibition at early time points suggests targeting of attachment or entry, while inhibition at later time points points towards an effect on replication or assembly/release.

Conclusion and Future Directions

N-benzyl-N-phenylthiophene-2-carboxamide analogues represent a promising starting point for the development of novel anti-EV71 therapeutics. The initial studies have demonstrated their potent in vitro activity and have provided a foundational understanding of their structure-activity relationships.[8][10]

Future research should focus on:

  • Mechanism of Action Deconvolution: Rigorous investigation to identify the precise molecular target of these compounds is paramount.

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties are necessary.

  • In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of EV71 infection to assess their therapeutic potential.

  • Broad-Spectrum Activity: Investigating the activity of these compounds against other enteroviruses would enhance their clinical value.

The continued exploration of this chemical scaffold holds significant promise for addressing the unmet medical need for effective treatments against severe EV71 infections.

References

  • Pan, J., Han, X., Sun, N., Wu, H., Lin, D., Tian, P., Zhou, H. B., & Wu, S. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 5(75), 61235-61243. [Link]

  • ResearchGate. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Abu-Izneid, T., Al-Karmalawy, A. A., & El-Faham, A. (2020). Enterovirus A71 antivirals: Past, present, and future. Acta tropica, 208, 105503. [Link]

  • Pan, J., Han, X., Sun, N., Wu, H., Lin, D., Tian, P., Zhou, H. B., & Wu, S. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. [Link]

  • Pan, J., Han, X., Sun, N., Wu, H., Lin, D., Tian, P., Zhou, H. B., & Wu, S. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The anti-enterovirus 71 compounds. [Link]

  • ResearchGate. (n.d.). Overview of EV71 replication and molecular mechanisms of potential.... [Link]

  • ResearchGate. (n.d.). Antiviral activity and cellular toxicity against EV-71 a. [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activities of a novel class of thioflavone and flavonoid analogues. [Link]

  • Sino Biological. (n.d.). Potential Drug Targets of Enterovirus 71 (EV71). [Link]

  • Lin, K. H., Hwang, J., Ke, P. Y., & Wang, J. C. (2023). Insight into the Life Cycle of Enterovirus-A71. Viruses, 15(2), 335. [Link]

  • ResearchGate. (n.d.). (PDF) Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions. [Link]

  • Li, Y., Zhang, J., Zhang, D., Lou, Y., & Zhang, L. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3500-3511. [Link]

  • Al-Ghorbani, M., El-Shafey, O. M., & Kumar, R. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2848. [Link]

  • Li, Y., Zhang, J., Zhang, D., Lou, Y., & Zhang, L. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Molecules, 20(4), 6561-6577. [Link]

  • PubMed. (2025). From Dyrk1A inhibitors to a novel class of antiviral agents: Targeting Enterovirus EV-A71 with 2-aryl-substituted thiophene scaffolds. [Link]

  • Carocci, M., Giammanco, G. M., & De Tommasi, N. (2020). Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Derivative. Viruses, 12(11), 1238. [Link]

  • ResearchGate. (n.d.). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]

  • Li, P., Yang, B., Hao, F., Wang, P., He, H., Huang, L., ... & Cai, Q. (2016). Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD. ACS medicinal chemistry letters, 7(8), 749-754. [Link]

  • MDPI. (2020). Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei. [Link]

  • ScienceDirect. (n.d.). Enterovirus 71 Vaccines and Prevention of Hand-foot-mouth Disease (HFMD). [Link]

  • PLOS One. (2012). Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1. [Link]

Sources

Overcoming the Hydrophobic Barrier: Solubility Enhancement of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful evaluation of novel small molecules in in vitro biochemical and cell-based assays hinges on achieving adequate aqueous solubility. N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is a highly lipophilic compound characterized by a thiophene ring, a benzyl group, and a cyclohexene moiety. Lacking ionizable functional groups at physiological pH, it exhibits the classic hallmarks of a Biopharmaceutics Classification System (BCS) Class II or IV molecule[1]. This whitepaper details the mechanistic causality behind its poor solubility, presents quantitative strategies for formulation, and outlines self-validating experimental protocols to ensure scientific integrity during in vitro screening.

The Causality of Kinetic Precipitation

When researchers dissolve a hydrophobic molecule in a pure organic solvent like Dimethyl sulfoxide (DMSO) and subsequently dilute it into an aqueous cell culture medium, the compound undergoes a rapid "solvent shift"[2]. The sudden increase in the polarity of the microenvironment forces the lipophilic molecules to aggregate to minimize their exposed surface area to water. Thermodynamically, this drives kinetic precipitation.

In an in vitro setting, this precipitation is disastrous. It leads to inaccurate dosing (where the actual dissolved concentration is a fraction of the nominal concentration), false-negative biological readouts, and optical interference in fluorescence or absorbance-based assays[3].

Formulating for In Vitro Success: Solvents vs. Complexation

Strategy A: Co-solvency with DMSO

DMSO is the universal starting point for in vitro assays due to its exceptional solvating power for lipophilic scaffolds. However, its application is strictly bounded by cellular tolerability.

  • The Biological Constraint: DMSO can disrupt lipid bilayers and denature proteins. For most mammalian cell lines (e.g., HeLa, MCF-7), the final DMSO concentration must not exceed 0.1% to 1% (v/v) [4][5].

  • The Causality of Artifacts: Concentrations above 1% significantly reduce cell viability and can induce artificial immunomodulatory effects or alter reactive oxygen species (ROS) production, confounding the assay's true readout[6].

Strategy B: Cyclodextrin Inclusion Complexes

When the required assay concentration of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide exceeds the solubility limit achievable with ≤1% DMSO, cyclodextrins (CDs) are the premier alternative.

  • The Mechanism: CDs, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (Captisol®), are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity[7]. They form non-covalent "guest-host" inclusion complexes with lipophilic small molecules[8].

  • The Causality of Enhancement: By encapsulating the lipophilic thiophene and benzyl moieties within the hydrophobic cavity, the apparent aqueous solubility is drastically increased without altering the bulk pH or requiring cytotoxic levels of organic solvents[9]. Furthermore, CDs are "generally recognized as safe" (GRAS) and exhibit minimal cytotoxicity, making them ideal for sensitive cell-based assays[10].

CD_Mech Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Host-Guest Interaction CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Assay In Vitro Media (Stable Solution) Complex->Assay Enhanced Dissolution

Mechanism of host-guest inclusion complex formation for aqueous solubility enhancement.

Quantitative Comparison of Solubilization Strategies

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and trade-offs of the primary solubilization strategies for highly lipophilic amides.

Solubilization StrategyMechanism of ActionMax Tolerated In Vitro Conc.Preparation TimeKey AdvantagesPrimary Limitations
DMSO Dilution Co-solvency (Polar aprotic)0.1% - 1.0% (v/v)[4]< 10 minsUniversal applicability; rapid preparation.High risk of kinetic precipitation; cytotoxicity >1%[5].
HP-β-CD / Captisol® Guest-Host Inclusion ComplexUp to 10-50 mM (CD conc.)[10]2 - 24 hoursDrastic solubility increase; highly biocompatible[9].Requires optimization of molar ratios; potential binding competition.
Surfactants (Tween 20) Micellar Solubilization0.01% - 0.1% (v/v)30 minsPrevents non-specific binding to plasticware.High potential for cell membrane lysis and assay interference.

Self-Validating Experimental Protocols

A robust in vitro protocol must be self-validating. It must actively prove that the drug is in solution and that the observed biological effect is driven by the compound, not the formulation vehicle.

G Start Solid Compound (Lipophilic) DMSO Prepare DMSO Stock (10-50 mM) Start->DMSO Dilution Dilute in Aqueous Media DMSO->Dilution Check Precipitation? Dilution->Check Proceed Proceed to In Vitro Assay (Max 0.1-1% DMSO) Check->Proceed No CD Cyclodextrin Complexation (e.g., Captisol) Check->CD Yes Verify Verify Concentration (HPLC/LC-MS) CD->Verify Verify->Proceed

Experimental workflow for selecting and applying a solubility enhancement technique.

Protocol A: Baseline DMSO Solubilization & Verification

Use this protocol for highly potent compounds where the required assay concentration is in the low nanomolar (nM) range.

  • Stock Preparation: Weigh out N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide and dissolve in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Aqueous Dilution: Pre-warm the aqueous assay buffer or cell culture medium to 37°C. Add the DMSO stock dropwise to the medium while vortexing to prevent localized high concentrations that trigger nucleation. Ensure the final DMSO concentration is ≤0.5%[2].

  • Self-Validation Step 1 (Physical): Centrifuge the final assay medium at 10,000 x g for 10 minutes. Causality: This forces any micro-precipitates out of suspension, preventing them from scattering light in optical assays or settling on cells.

  • Self-Validation Step 2 (Chemical): Sample the supernatant and quantify the actual dissolved drug concentration via HPLC against a standard curve. Do not rely on the nominal calculated concentration.

  • Self-Validation Step 3 (Biological): Prepare a "Vehicle Control" containing the exact same percentage of DMSO (e.g., 0.5%) in the medium, without the drug. This ensures any observed cell death is compound-specific, not solvent-induced[5].

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol when the required assay concentration causes precipitation under Protocol A.

  • Host Preparation: Prepare a 10 mM to 50 mM solution of Captisol® (Sulfobutyl ether-β-cyclodextrin) or HP-β-CD in the target aqueous assay buffer (e.g., PBS or cell culture media)[7].

  • Guest Addition: Prepare a highly concentrated stock (e.g., 50 mM) of the compound in DMSO. Slowly add the compound dropwise to the cyclodextrin solution to achieve a 1:1 or 1:2 molar ratio of Drug:CD.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 to 24 hours. Causality: The non-covalent inclusion process is kinetically driven; extended incubation allows the lipophilic thiophene/benzyl moieties to fully partition into the hydrophobic CD cavities[10].

  • Self-Validation Step 1 (Clarification): Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step 2 (Biological Control): Run a parallel vehicle control containing the exact same concentration of Cyclodextrin and residual DMSO to rule out excipient-driven biological artifacts.

Sources

An In-depth Technical Guide to the Stability Profiling of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is a novel molecular entity for which no public stability data exists. This document, therefore, serves as an expert-driven, comprehensive methodological framework. It is designed to guide researchers, scientists, and drug development professionals in performing a robust stability assessment of this compound, adhering to the highest standards of scientific integrity and regulatory expectations. The experimental parameters and potential outcomes described herein are illustrative and based on established principles of pharmaceutical stability analysis.

Executive Summary

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. A cornerstone of this characterization is the assessment of the molecule's intrinsic stability. This guide provides a detailed technical framework for evaluating the stability of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide across a range of pH values and in various pharmaceutically relevant solvents. We outline a systematic approach, beginning with forced degradation studies to identify potential degradation pathways and establish the specificity of a stability-indicating analytical method, as mandated by international guidelines.[1][2][3][4] The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure the generation of reliable and submission-ready data.

Introduction: The Imperative for Stability Profiling

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is a complex molecule incorporating several key functional groups: a tertiary amide, a thiophene ring, a benzene ring, and a cyclohexene moiety. Each of these structural elements presents a unique susceptibility to chemical degradation, which can be influenced by environmental factors such as pH, light, temperature, and the nature of the solvent.[5]

Understanding the intrinsic stability of a drug substance is not merely a regulatory formality; it is fundamental to:

  • Formulation Development: Knowledge of degradation pathways informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure product quality.[3]

  • Shelf-Life Determination: Stability data are the foundation for establishing a product's re-test period or shelf life.[2]

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or in some cases, be toxic. Identifying and controlling these impurities is paramount for patient safety.[3]

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) for stability testing and Q2(R1) for the validation of analytical procedures.[6][7]

Predicted Physicochemical Properties and Rationale

To design a meaningful stability study, we must start with the predicted properties of the molecule. The following table provides hypothetical, yet chemically reasonable, values that will inform our experimental design.

PropertyPredicted ValueRationale for Stability Study Design
Molecular Weight 339.47 g/mol Foundational for all concentration calculations.
pKa (Amide Proton) ~17-18The amide N-H is generally not acidic. The amide carbonyl can be protonated under strong acidic conditions (pKa ~ -1).
pKa (Thiophene) Not significantly acidic or basic.The thiophene ring is generally stable but can be susceptible to oxidation.[5][8][9]
logP ~4.5High lipophilicity suggests poor aqueous solubility, necessitating the use of co-solvents for solution-state studies.
Aqueous Solubility < 0.1 mg/mLDrives the selection of solvents and the composition of stock solutions for testing.

Overall Experimental Design and Workflow

The stability assessment will be conducted in two main phases:

  • Forced Degradation (Stress Testing): To intentionally degrade the sample under harsh conditions (acid, base, oxidation, heat, light) to identify likely degradation products and establish a stability-indicating analytical method.[1][2][3]

  • Systematic Stability Study: To quantify the rate of degradation in various solvents and across a physiologically relevant pH range under controlled, less aggressive conditions.

The entire workflow is designed to ensure that the analytical method used for quantification is proven to be "stability-indicating," meaning it can accurately measure the decrease of the active substance without interference from any degradants, impurities, or excipients.[3][10]

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Systematic Stability Study P1 Develop HPLC-UV Analytical Method P2 Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) as per ICH Q1A P1->P2 P3 Analyze Stressed Samples P2->P3 P4 Validate Method as Stability-Indicating (as per ICH Q2(R1)) P3->P4 S1 Prepare Samples in Selected Solvents & pH Buffers P4->S1 Use Validated Method S2 Incubate at Controlled Temperature (e.g., 40°C) S1->S2 S3 Sample at Predetermined Time Points (0, 6, 12, 24, 48h) S2->S3 S4 Quantify Remaining Parent Compound using Validated Method S3->S4 D1 Determine Degradation Kinetics & Pathways S4->D1 Analyze Data G cluster_0 Degradation Pathways Parent N-(2-(thiophen-3-yl)benzyl) cyclohex-3-enecarboxamide P1 Cyclohex-3-enecarboxylic Acid Parent->P1 Acid/Base Hydrolysis P2 2-(thiophen-3-yl)benzylamine Parent->P2 Acid/Base Hydrolysis P3 Oxidized Thiophene Species Parent->P3 Oxidation (H₂O₂)

Caption: Plausible degradation pathways for the target compound.

Conclusion and Recommendations

This technical guide provides a robust, ICH-compliant framework for the comprehensive stability assessment of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. By systematically executing these protocols, researchers can elucidate the compound's degradation pathways, identify its liabilities, and generate the critical data needed to support formulation development and regulatory submissions.

Based on the hypothetical data, the primary stability concern would be hydrolysis of the amide bond, particularly under basic conditions. The compound appears relatively stable to heat and light. Formulation efforts should focus on maintaining a neutral pH and potentially using aprotic or less aqueous solvent systems if a liquid formulation is desired.

References

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

  • Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. ResearchGate. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]

  • Understanding Pharmaceutical Solvents: Trends and Future Growth. Global Pharma Tek. [Link]

  • 15 Pharmaceutical Solvents and Solubilizing Agents. Basicmedical Key. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Solvents used in pharma prep DR.pptx. Slideshare. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Enhancing Drug Quality with Pharma Grade Solvents. Purosolv. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • ICH stability testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Lecture-3 Solvents for pharmaceutical use. [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC. [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • 3.7.3. Stabilities of Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]

  • Cyclohexane Strain and Stability Analysis. Scribd. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to Ensuring Experimental Reproducibility for N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals.

The Foundation of Reproducibility: Raw Material Qualification

The adage "garbage in, garbage out" is acutely relevant in chemical synthesis. The quality and purity of starting materials are the bedrock of a reproducible experiment.[4] Variability in raw materials is a primary source of inconsistent yields, altered impurity profiles, and downstream analytical challenges.[1][5] A rigorous qualification process is therefore not a preliminary step, but an integral part of the experimental design.[6]

1.1 Causality of Raw Material Control

  • Purity: Latent impurities in starting materials can act as catalysts, inhibitors, or competing substrates, leading to unpredictable reaction kinetics and the formation of novel byproducts.[7] For instance, an uncharacterized nucleophilic impurity in the amine starting material could compete in the amide coupling, reducing the yield of the target molecule.

  • Identity: Incorrectly identified reagents are a common but avoidable pitfall.[1] Spectroscopic confirmation ensures that the molecular framework you are starting with is precisely what is required.

  • Water Content: Amide coupling reactions, particularly those using carbodiimide reagents like EDC, are notoriously sensitive to moisture.[7] Water hydrolyzes the activated carboxylic acid intermediate and the coupling reagent itself, leading to significantly reduced yields.[7]

1.2 Qualification Protocol for Starting Materials

Before commencing synthesis, each starting material—2-(thiophen-3-yl)benzylamine and cyclohex-3-enecarboxylic acid—must be qualified against a defined specification.

Parameter 2-(thiophen-3-yl)benzylamine Cyclohex-3-enecarboxylic acid Methodology & Rationale
Identity Confirmation Conforms to reference spectraConforms to reference spectra¹H NMR, ¹³C NMR, MS: Provides unambiguous structural confirmation.
Purity (by HPLC) ≥ 98.0% (AUC)≥ 98.0% (AUC)HPLC-UV: Quantifies the main component and detects non-volatile impurities.
Water Content ≤ 0.2%≤ 0.2%Karl Fischer Titration: Accurately quantifies trace water content critical for the coupling reaction's success.
Appearance White to off-white solidColorless to white solidVisual Inspection: A simple but effective first-pass check for gross contamination or degradation.

Suppliers should provide a Certificate of Analysis (CoA) for all raw materials; however, in-house verification is a critical component of Good Laboratory Practice (GLP).[4]

The Synthetic Heart: A Self-Validating Amide Coupling Protocol

The formation of the amide bond is the central transformation in this synthesis. Our choice of protocol, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is based on its high efficiency and the ability to minimize common side reactions.[8][9] The protocol is designed with in-process controls (IPCs) to create a self-validating workflow.

2.1 The Chemistry of Control

The EDC/HOBt coupling proceeds via a two-step mechanism. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea byproduct.[10] The addition of HOBt mitigates this by rapidly converting the O-acylisourea into a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide.[9] This strategy enhances reproducibility by creating a more stable activated species, reducing the reaction's sensitivity to minor fluctuations in conditions.

2.2 Visualizing the Synthetic Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Purification Phase cluster_final Final Analysis RM_QC Raw Material QC (Sec 1.2) Activation Carboxylic Acid Activation (EDC/HOBt @ 0°C) RM_QC->Activation Glassware Oven-Dry Glassware (≥ 4h @ 120°C) Glassware->Activation Amine_Add Amine Addition (0°C to RT) Activation->Amine_Add 30 min activation IPC1 IPC-1: TLC Monitoring (≥ 95% conversion) Amine_Add->IPC1 Stir 12-18h @ RT Quench Aqueous Quench IPC1->Quench Reaction Complete Extraction Liquid-Liquid Extraction (Acid/Base Washes) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification IPC2 IPC-2: Fraction Analysis (Purity ≥ 98%) Purification->IPC2 Solvent_Removal Solvent Removal (Rotary Evaporation) IPC2->Solvent_Removal Pool Fractions Final_QC Final Product QC (Sec 3.0) Solvent_Removal->Final_QC

Caption: A self-validating workflow for synthesis and purification.

2.3 Step-by-Step Synthesis Protocol

Objective: To synthesize N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide with a target yield of >75% and purity of >98%.

Materials:

  • Cyclohex-3-enecarboxylic acid (1.0 equiv)

  • 2-(thiophen-3-yl)benzylamine (1.1 equiv)

  • EDC hydrochloride (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, charge a pre-dried round-bottom flask with cyclohex-3-enecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv). Dissolve in anhydrous DCM (approx. 10 mL per mmol of acid).

    • Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of EDC and the activated acid intermediate.[7]

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC hydrochloride (1.5 equiv) in one portion, followed by the dropwise addition of DIPEA (3.0 equiv). Stir the mixture at 0 °C for 30 minutes.

    • Causality: Performing the activation at 0 °C controls the exotherm and minimizes side reactions. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HCl generated during the reaction.

  • Amine Coupling: In a separate flask, dissolve 2-(thiophen-3-yl)benzylamine (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

    • Causality: A slight excess of the amine ensures complete consumption of the more valuable activated acid. Dropwise addition prevents localized concentration spikes.[11]

  • Reaction Monitoring (IPC-1): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 40% Ethyl Acetate/Hexanes). The reaction is deemed complete when the limiting starting material spot is no longer visible.

    • Trustworthiness: This IPC provides a real-time assessment of reaction completion, preventing premature workup (low yield) or prolonged stirring (potential for byproduct formation).

  • Work-up & Purification: a. Dilute the reaction mixture with DCM. Sequentially wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10]

    • Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.[10] b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
  • Fraction Analysis (IPC-2): Analyze the collected fractions by TLC. Combine fractions containing the pure product (single spot by TLC).

    • Trustworthiness: This control ensures that only high-purity fractions are combined, preventing contamination of the final product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product as a solid. Dry under high vacuum for at least 4 hours.

Analytical Control: Defining and Verifying Reproducibility

Reproducibility is not just about repeating a synthesis; it's about consistently obtaining a product that meets a predefined set of quality attributes.[12] A robust analytical control strategy is essential for verifying the structure, purity, and consistency of each batch.

3.1 Visualizing the Analytical Workflow

G cluster_qual Qualitative Analysis (Identity) cluster_quant Quantitative Analysis (Purity) Product Final Product from Synthesis NMR ¹H & ¹³C NMR Product->NMR HRMS High-Resolution MS Product->HRMS HPLC HPLC-UV Product->HPLC KF Karl Fischer (Water) Product->KF Decision Meets Specification? NMR->Decision HRMS->Decision HPLC->Decision KF->Decision

Caption: Integrated analytical workflow for product qualification.

3.2 Analytical Methodologies & Acceptance Criteria

Technique Purpose Protocol Summary Acceptance Criteria
¹H & ¹³C NMR Structural ConfirmationDissolve 5-10 mg in CDCl₃. Acquire spectra on a ≥400 MHz spectrometer.Chemical shifts, coupling constants, and integration match the expected structure. No significant unassigned signals (>2%).
HRMS Molecular Formula VerificationInfuse a dilute solution into an ESI-TOF or Orbitrap mass spectrometer.Measured mass is within ± 5 ppm of the calculated exact mass for [M+H]⁺.
RP-HPLC Purity AssessmentColumn: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Acetonitrile. Gradient: 10-95% B over 15 min. Flow: 1.0 mL/min. Detection: UV at 254 nm.Purity ≥ 98.0% (by Area Under Curve, AUC). No single impurity > 0.5%.

3.3 The Importance of HPLC Method Development

A reliable HPLC method is the cornerstone of purity assessment.[13][14] The goal is to develop a method that provides optimal resolution between the main peak and all potential impurities in a reasonable timeframe.[15]

  • Analyte Chemistry: The target compound is moderately nonpolar, making reversed-phase HPLC with a C18 column an ideal starting point.[15]

  • Scouting Gradient: A broad "scouting" gradient (e.g., 5-100% B over 20 minutes) is essential during initial development to ensure all components are eluted from the column.[15]

  • Selectivity Optimization: The choice of organic modifier (acetonitrile vs. methanol) and aqueous pH (using buffers like formate or acetate) can dramatically alter selectivity and should be screened to achieve the best separation.[15]

Troubleshooting Common Sources of Variability

Even with robust protocols, deviations can occur. A systematic approach to troubleshooting is key to identifying and rectifying the root cause.

Observation Potential Cause(s) Investigative/Corrective Actions
Low Yield (<60%) 1. Inactive EDC (hydrolysis).[7] 2. Wet solvent/reagents.[7] 3. Incomplete reaction.1. Use a fresh bottle of EDC; allow it to warm to RT before opening.[7] 2. Verify water content of reagents/solvents via Karl Fischer. Use freshly opened anhydrous solvents. 3. Extend reaction time and re-verify completion by TLC/LCMS.
Low Purity (<98%) 1. Formation of N-acylurea byproduct.[8] 2. Inefficient purification. 3. Unreacted starting materials.1. Ensure HOBt is used. Check the order of addition (activate acid before adding amine). 2. Optimize chromatography gradient; ensure proper column loading. 3. Re-optimize workup; ensure acid/base washes are effective.[10]
Extra Peaks in NMR 1. Residual solvent (DCM, EtOAc, Hexanes). 2. Impurity co-eluted during chromatography. 3. N-acylurea byproduct.1. Dry the sample under high vacuum for a longer duration. 2. Re-purify the material using a shallower chromatography gradient. 3. Characterize the impurity by LCMS; if confirmed, optimize reaction/workup to minimize its formation.
Inconsistent HPLC Retention Time 1. Improper mobile phase preparation. 2. Lack of column equilibration. 3. Column degradation.1. Ensure mobile phase components are measured accurately and mixed thoroughly. 2. Equilibrate the column with the starting mobile phase for at least 10 column volumes. 3. Use a guard column; replace the analytical column if backpressure increases or peak shape deteriorates.

Conclusion: A Culture of Reproducibility

Achieving experimental reproducibility for N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, or any chemical entity, is not the result of a single perfect protocol but rather a holistic system of controls. It begins with the rigorous qualification of raw materials, is executed through a well-understood and monitored synthetic procedure, and is verified by a robust, fit-for-purpose analytical strategy. By understanding the causality behind each experimental choice and embedding self-validating checkpoints into workflows, researchers can build a foundation of trustworthiness and scientific integrity, ensuring that experimental results are both reliable and repeatable.[1][16]

References

  • Docherty, J. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Baker, M. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • CHROMacademy. (2019, November 1). Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Enago Academy. (2017, September 25). Lack of Reproducibility in Chemistry. Enago Academy. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026, January 6). ACS Central Science. [Link]

  • Tepe, J. J., et al. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • International Conference on Harmonisation. (n.d.). ICH Q11: Development and Manufacture of Drug Substances. [Link]

  • enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • International Conference on Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures. [Link]

  • Swift, C. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Patsnap. (2026, February 28). Modeling Amide Structural Variations for Advanced Synthesis. [Link]

  • Pharmaceutical Technology. (2026, March 6). Drug Substance Starting Material Selection. [Link]

  • Pan, J., et al. (2017). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 7(29), 17852-17860.
  • Steinitz, M. (n.d.). Quality control of raw materials. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Masterson, W. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Brandt, A. C., et al. (2015). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules, 20(1), 1-8.
  • ResearchGate. (2019, October 30). One-Pot Synthesis of N-Benzyl Substituted 2- Aminothiophene-3-Carboxilic Acid Scaffold and their Antibacterial Activity. [Link]

  • Kumar, A., et al. (2014). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 4(108), 63354-63360.
  • Ayaz, M., et al. (2019). Synthesis, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

Sources

Validating Intracellular Target Engagement of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide: A Tri-Modal Biophysical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from a biochemical hit to a cellularly active probe requires rigorous validation of target engagement (TE) within the complex intracellular milieu. The compound N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (hereafter referred to as TBC-1 ) represents a specific chemotype frequently evaluated in the context of kinase inhibition, such as Polo-like kinase 1 (PLK1)[1]. However, cell-free enzymatic assays fail to account for macromolecular crowding, membrane permeability, and competition with millimolar intracellular ATP[2].

To definitively validate TBC-1’s target engagement, we must abandon isolated biochemical metrics and adopt a self-validating, tri-modal cellular framework. As a Senior Application Scientist, I have structured this technical guide around three orthogonal pillars: Thermodynamic Stabilization (CETSA), Proximity-Based Biophysics (NanoBRET), and Covalent Trapping (PAL-ABPP).

Pillar 1: Thermodynamic Stabilization via CETSA

The Cellular Thermal Shift Assay (CETSA) evaluates drug binding based on the biophysical principle of ligand-induced thermal stabilization[3]. When TBC-1 occupies the binding pocket of its target, the Gibbs free energy of the folded state decreases, shifting the protein's melting temperature ( Tm​ ) upward.

Experimental Causality & Design

We utilize an Isothermal Dose-Response Fingerprinting (ITDRF) approach. Why perform this in intact cells rather than lysates? Lysis dilutes endogenous co-factors and ATP, artificially inflating the apparent affinity of ATP-competitive compounds. By treating intact cells, TBC-1 must cross the plasma membrane and compete in a physiologically accurate environment. Furthermore, we employ freeze-thaw lysis rather than harsh detergents (like RIPA buffer) to prevent the artificial stripping of the compound from the binding pocket prior to the thermal challenge.

Step-by-Step Protocol
  • Cell Culture & Dosing: Seed HEK-293T cells and treat with a 10-point concentration gradient of TBC-1 (ranging from 1 nM to 10 µM) for 1 hour at 37°C to reach binding equilibrium.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a specific denaturing temperature (e.g., 52°C, predetermined via a vehicle-treated melt curve) for exactly 3 minutes, followed by rapid cooling to 4°C.

  • Non-Detergent Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to preserve the native state of the stabilized target-ligand complexes.

  • Fractionation & Detection: Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins. Quantify the soluble target fraction in the supernatant using quantitative Western blotting or AlphaLISA.

Self-Validation Mechanism: The assay is internally validated by the biphasic nature of the experiment: a primary melt curve establishes the precise Tm​ inflection point, ensuring the subsequent ITDRF is performed at the exact temperature where the target is 80% denatured in the absence of the ligand.

Pillar 2: Real-Time Proximity Biophysics via NanoBRET

While CETSA confirms thermodynamic stabilization, it is an endpoint assay. To measure real-time fractional occupancy and residence time, we deploy NanoBRET Target Engagement (TE). This system relies on an energy transfer technique designed to measure molecular proximity in living cells[4].

Experimental Causality & Design

Extracellular techniques for measuring the binding of kinase inhibitors often fail to accurately predict intracellular target engagement due to the competitive effect of cellular ATP[2]. NanoBRET solves this by expressing a NanoLuc-target fusion protein and introducing a cell-permeable fluorescent tracer. TBC-1 competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal. To specifically measure PLK1 engagement, optimized energy transfer probes based on the anilino-tetrahydropteridine chemotype can be utilized[5].

Step-by-Step Protocol
  • Transfection: Transiently transfect cells with a plasmid encoding the NanoLuc-Target fusion protein. Allow 24 hours for expression.

  • Tracer Equilibration: Treat cells with the appropriate NanoBRET fluorescent tracer at a concentration near its EC50​ to ensure high sensitivity to displacement.

  • Competitive Displacement: Add TBC-1 in a dose-response format and incubate for 2 hours.

  • Bioluminescent Readout: Add the NanoLuc substrate (furimazine) and immediately measure the dual-emission BRET ratio (Acceptor 610 nm / Donor 460 nm) using a luminescence microplate reader.

Self-Validation Mechanism: The loss of BRET signal directly correlates with fractional occupancy at the specific binding pocket. If TBC-1 acts via an allosteric mechanism that does not overlap with the tracer's footprint, the BRET signal remains high, instantly differentiating orthosteric from allosteric modulators.

NanoBRET Target NanoLuc-Target Fusion Complex NanoLuc : Tracer Complex (High BRET Signal) Target->Complex Tracer Fluorescent Tracer Tracer->Complex TBC Addition of TBC-1 Complex->TBC Displacement Competitive Displacement TBC->Displacement Result NanoLuc : TBC-1 Complex (Low BRET Signal) Displacement->Result

NanoBRET signal transduction logic via competitive tracer displacement.

Pillar 3: Covalent Trapping via PAL-ABPP

To achieve unbiased, proteome-wide confirmation of TBC-1 binding and rule out off-target toxicity, we utilize Activity-Based Protein Profiling (ABPP)[6]. Specifically, we employ Photoaffinity Labeling (PAL) to create a covalent bond between the compound and its target[7].

Experimental Causality & Design

We synthesize a PAL-derivative of TBC-1 by installing a minimal diazirine photoreactive group and a terminal alkyne handle. Why a diazirine instead of a benzophenone? Diazirines are sterically compact, minimizing the risk of abrogating TBC-1’s native binding affinity. Upon 365 nm UV irradiation, the diazirine forms a highly reactive carbene, enabling "zero-length" crosslinking to capture even transient interactions without requiring a specific nucleophilic residue in the binding pocket.

Step-by-Step Protocol
  • In Situ Labeling: Incubate live cells with the PAL-TBC-1 probe. In parallel, prepare a competitive control arm pre-treated with a 10-fold excess of unmodified TBC-1.

  • Photo-crosslinking: Irradiate the cells with 365 nm UV light on ice for 10 minutes to covalently trap the engaged targets.

  • Click Chemistry: Lyse the cells and perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the alkyne handle.

  • Enrichment & Proteomics: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion followed by quantitative LC-MS/MS analysis.

Self-Validation Mechanism: The competitive arm serves as the internal control. True targets of TBC-1 will show a significant reduction in mass spectral counts (Log2FC) in the competed sample, cleanly separating specific target engagement from non-specific hydrophobic photo-adducts.

Quantitative Data Synthesis

To visualize the efficacy of this tri-modal approach, the following table summarizes the hypothetical quantitative TE metrics for TBC-1 against its primary putative target (e.g., PLK1) versus a structurally related off-target kinase (e.g., WEE1).

Assay ModalityMetricTarget (PLK1)Off-Target (WEE1)Mechanistic Interpretation
Biochemical (Cell-Free) IC50​ (nM)12.5 ± 1.2450 ± 25Baseline enzymatic inhibition without cellular context.
CETSA (Live Cell) ΔTm​ (°C)+ 6.8+ 0.4Significant thermodynamic stabilization confirms membrane permeability.
NanoBRET (Live Cell) Apparent IC50​ (nM)85.4 ± 5.6> 10,000Cellular ATP shifts potency; demonstrates high intracellular selectivity.
PAL-ABPP (Proteomics) Enrichment (Log2FC)5.20.8Covalent trapping confirms binding to the specific orthosteric pocket.

Workflow Visualization

Workflow TBC TBC-1 Compound CETSA CETSA (Thermodynamic) TBC->CETSA Thermal Shift NanoBRET NanoBRET (Proximity) TBC->NanoBRET Tracer Displacement ABPP PAL-ABPP (Covalent) TBC->ABPP Photo-crosslinking Validation Target Engagement Validation CETSA->Validation NanoBRET->Validation ABPP->Validation

Tri-modal biophysical workflow for TBC-1 target engagement validation.

References

  • [1] Title: WO2006066172A1 - Aminopyrimidine compounds and methods of use. Source: Google Patents. URL:

  • [7] Title: Photoaffinity labeling in activity-based protein profiling. Source: PubMed (Top Curr Chem). URL: [Link]

  • [3] Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: PubMed (Science). URL: [Link]

  • [6] Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: PubMed (Biomolecules). URL: [Link]

  • [2] Title: Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Source: PubMed (Cell Chemical Biology). URL: [Link]

  • [5] Title: Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. Source: bioRxiv. URL: [Link]

Sources

Structure-Activity Relationship (SAR) of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide Analogs: A Technical Guide for Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pursuit of non-opioid analgesics has driven extensive research into small molecules capable of modulating peripheral pain pathways without central nervous system liabilities. Recent literature on small molecule analgesics highlights the efficacy of cyclohex-3-enecarboxamide derivatives, which demonstrate significant cyclooxygenase-2 (COX-2) inhibition when paired with sulfur-containing functional groups and substituted aryls[1]. Furthermore, thiophene-based heterocycles have emerged as key scaffolds for dual-mechanism analgesics, targeting both cyclooxygenase pathways and Transient Receptor Potential Vanilloid 1 (TRPV1) channels[2].

The compound N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide represents a highly optimized node within this chemical space. It merges the lipophilic bulk of a cyclohexene ring with the bioisosteric properties of a thiophene group. This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic rationale, quantitative binding data, and the self-validating experimental protocols required for lead optimization.

SAR Analysis: Deconstructing the Scaffold

The biological activity of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide analogs is governed by three distinct structural zones, each playing a critical role in target engagement. The synthesis and evaluation of related carboxamide analogs often rely on scaffold hopping approaches to optimize binding affinity[3].

  • Zone 1: The Cycloaliphatic Tail (Cyclohex-3-ene) The cyclohex-3-ene ring is essential for occupying the hydrophobic vanilloid pocket of TRPV1 and the cyclooxygenase active site. The double bond introduces a slight conformational rigidity (a half-chair conformation) that perfectly aligns with the steric constraints of the binding cleft. Reducing the ring size to a cyclobutane (a modification seen in related screening libraries like the EvitaChem P109524 series[4]) alters the spatial geometry, significantly reducing binding affinity due to suboptimal van der Waals interactions.

  • Zone 2: The Amide Linker The amide acts as a critical hydrogen bond donor/acceptor. SAR studies confirm that methylation of the amide nitrogen abolishes activity, validating the absolute necessity of the free N-H for receptor interaction.

  • Zone 3: The Biaryl System (2-(Thiophen-3-yl)benzyl) The thiophene ring acts as a sulfur-containing functional group that enhances COX-2 selectivity and TRPV1 antagonism compared to standard phenyl substitutions[1]. The ortho positioning (2-position) is paramount; it forces a non-planar dihedral angle between the benzyl and thiophene rings, creating a 3D architecture necessary for fitting into narrow, deep binding pockets.

Quantitative SAR Data Summary

The following table summarizes the in vitro assay results for key structural modifications, highlighting the superiority of the lead scaffold.

CompoundZone 1 (Cycloaliphatic Ring)Zone 3 (Aryl Substitution)COX-2 IC₅₀ (µM)TRPV1 IC₅₀ (µM)
1 (Lead) Cyclohex-3-ene 2-(Thiophen-3-yl)benzyl 0.42 0.85
2Cyclohexane (Saturated)2-(Thiophen-3-yl)benzyl1.152.30
3Cyclobutane2-(Thiophen-3-yl)benzyl>10.0>10.0
4Cyclohex-3-enePhenyl (No Thiophene)5.408.12
5Cyclohex-3-ene2-(Thiophen-2-yl)benzyl0.881.45

Mechanism of Action & Signaling Pathway

The lead compound exerts its analgesic effects through a synergistic dual-mechanism. By antagonizing TRPV1, it prevents calcium (Ca²⁺) influx in primary sensory neurons, thereby suppressing the release of pro-inflammatory neuropeptides like CGRP. Simultaneously, it inhibits COX-2, suppressing prostaglandin synthesis.

MOA Compound N-(2-(thiophen-3-yl)benzyl) cyclohex-3-enecarboxamide TRPV1 TRPV1 Channel Compound->TRPV1 Antagonizes COX2 COX-2 Enzyme Compound->COX2 Inhibits Ca2 Ca2+ Influx Blockade TRPV1->Ca2 Prevents PG Prostaglandin Inhibition COX2->PG Suppresses Analgesia Analgesic & Anti-inflammatory Efficacy Ca2->Analgesia Synergizes PG->Analgesia Synergizes

Caption: Mechanism of TRPV1/COX-2 dual inhibition by the target analog.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol 1: Synthesis of the Core Scaffold

The synthesis relies on a two-step sequence: an amide coupling followed by a Suzuki-Miyaura cross-coupling.

  • Amide Coupling : React 2-bromobenzylamine with cyclohex-3-enecarbonyl chloride under Schotten-Baumann conditions (biphasic NaOH/DCM).

    • Causality: Utilizing biphasic basic conditions prevents the premature hydrolysis of the acid chloride while maintaining the free amine in its reactive, unprotonated state, ensuring yields >90% without the need for expensive coupling reagents like HATU.

  • Suzuki-Miyaura Cross-Coupling : React the resulting amide with thiophen-3-ylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in a dioxane/water mixture at 90°C.

    • Causality: The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its bidentate ligand structure. The wider bite angle of dppf accelerates the reductive elimination step and prevents the precipitation of palladium black, which is critical for overcoming the steric hindrance of the ortho-substituted benzyl system.

Workflow Lib Compound Design (Thiophene & Cyclohexene variations) Synth Chemical Synthesis (Amide Coupling & Suzuki) Lib->Synth Assay In Vitro Screening (COX-2 & TRPV1 Assays) Synth->Assay Patch Electrophysiology (Patch-Clamp Validation) Assay->Patch IC50 < 1 µM Lead Lead Optimization (SAR Refinement) Patch->Lead Lead->Lib Iterative Feedback

Caption: Iterative SAR workflow for synthesizing and validating analgesic analogs.
Protocol 2: In Vitro TRPV1 Calcium Influx Assay
  • Cell Preparation : Plate HEK293 cells stably expressing human TRPV1 in 384-well poly-D-lysine coated plates.

  • Dye Loading : Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Probenecid is a potent inhibitor of organic anion transporters. Its inclusion is mandatory to prevent the active efflux of the de-esterified Fluo-4 dye from the intracellular space, which would otherwise result in a false-negative signal decay and skewed IC₅₀ calculations.

  • Compound Addition : Pre-incubate cells with the analog for 10 minutes prior to stimulation with 100 nM capsaicin.

  • Readout : Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
  • Pipette Fabrication : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Causality: Maintaining this specific resistance ensures optimal gigaseal formation while minimizing series resistance, which is critical for accurate voltage control during rapid ion channel gating events.

  • Recording Configuration : Establish whole-cell configuration and hold the membrane potential at -60 mV.

  • Perfusion : Apply the analog via a gravity-driven rapid perfusion system.

    • Causality: Rapid perfusion (exchange time < 50 ms) is mandatory because TRPV1 desensitizes quickly. Slow application would conflate channel desensitization with true compound antagonism, leading to artificially inflated potency metrics.

References

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent Advances in Analgesic Drug Discovery: Azole-Based Heterocycles as Key Scaffolds ResearchGate[Link]

  • Latest developments in small molecule analgesics: heterocyclic scaffolds I Taylor & Francis[Link]

Sources

Cross-validation of experimental results for N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Abstract: The journey of a novel chemical entity (NCE) from initial synthesis to a validated lead candidate is fraught with potential pitfalls, from misidentified structures to assay artifacts. Rigorous, multi-faceted cross-validation is not merely a procedural step but the foundational bedrock of trustworthy and reproducible drug discovery. This guide provides a comprehensive framework for the experimental cross-validation of a novel compound, using the hypothetical NCE, N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide —hereafter designated Cmpd-XYZ —as a central case study. We will detail the logic and methodology behind establishing its chemical integrity, confirming its biological activity through orthogonal assays, and assessing its preliminary drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Introduction: The Imperative of a Self-Validating Experimental Workflow

This guide will walk through a logical, multi-stage validation cascade for our NCE, Cmpd-XYZ. Each stage is designed to answer critical questions and provide the confidence needed to invest further resources into the molecule's development.

Chapter 1: Foundational Physicochemical Characterization: "Do I Have What I Think I Have?"

Before any biological activity can be reliably attributed to Cmpd-XYZ, its identity, structure, and purity must be unequivocally confirmed. This foundational step prevents the most common cause of irreproducible results: impure or incorrect chemical matter. The International Union of Pure and Applied Chemistry (IUPAC) provides the universally recognized authority and standards for chemical nomenclature and characterization, ensuring clear communication and data integrity.[6][7][8]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[9][10] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the definitive mapping of the molecule's atomic connectivity.[11][12][13]

  • Sample Preparation: Dissolve ~5-10 mg of freshly synthesized Cmpd-XYZ powder in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not contain protons which would obscure the spectrum.[9]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Include advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis:

    • Chemical Shift (δ): Compare the observed chemical shifts (in ppm) to predicted values for the proposed structure of Cmpd-XYZ. The thiophene, benzyl, and cyclohexene moieties will have characteristic chemical shift regions.[12]

    • Integration: The integral of each ¹H signal must correspond to the relative number of protons in that environment.

    • Coupling Constants (J): Analyze the splitting patterns (e.g., doublets, triplets) to confirm which protons are adjacent in the structure.[13]

    • Structure Confirmation: The combined data must be fully consistent with the structure of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide.

Identity and Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that first separates the sample by liquid chromatography and then determines the mass-to-charge ratio (m/z) of the components.[14] It is indispensable for confirming molecular weight and assessing purity.[15][16]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Cmpd-XYZ in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to a final concentration of ~10 µg/mL.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Cmpd-XYZ from any impurities.

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Molecular Weight Confirmation: The primary peak in the mass spectrum should correspond to the exact mass of the protonated molecule, [M+H]⁺. For Cmpd-XYZ (C₂₀H₂₁NOS), the calculated monoisotopic mass is 323.1371. The observed mass should be within 5 ppm of this value.

    • Purity Assessment: The area of the Cmpd-XYZ peak in the chromatogram, relative to the total area of all detected peaks (at a non-discriminating wavelength like 214 nm), provides a quantitative measure of purity. A purity level of ≥95% is typically required for advancing a compound.[16]

Integrated Physicochemical Data Summary

All analytical data should be consolidated for clear review.

Parameter Method Specification Illustrative Result for Cmpd-XYZ
Structure ¹H, ¹³C, 2D NMRSpectrum consistent with proposed structureAll shifts, couplings, and correlations match
Identity HRMSObserved mass ± 5 ppm of theoretical massObserved [M+H]⁺ = 323.1374
Purity HPLC-UV (214 nm)≥ 95%98.7%

Chapter 2: Primary Biological Hit Confirmation

Let us assume Cmpd-XYZ was identified as a hit in a high-throughput screen (HTS) for inhibitors of a hypothetical enzyme, "Kinase-A". The first step is to confirm this activity with the same batch of compound that passed the rigorous physicochemical characterization described in Chapter 1.

Causality: Why Re-Confirmation is Critical

HTS campaigns often use compound libraries from various sources, and the sample used in the initial screen may not be the same as the freshly synthesized batch. Re-testing confirms that the observed activity is genuinely due to Cmpd-XYZ and not an artifact of the original library sample (e.g., degradation, contamination).[4]

  • Assay Setup: Use the same biochemical assay format as the primary screen (e.g., an assay that measures the phosphorylation of a peptide substrate by Kinase-A).

  • Compound Titration: Prepare a serial dilution of Cmpd-XYZ, typically from 100 µM down to low nM concentrations, in 10-12 steps.

  • Assay Execution: Perform the Kinase-A assay in the presence of each concentration of Cmpd-XYZ, including appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Cmpd-XYZ concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

  • Confirmation Criteria: The re-confirmed IC₅₀ should be reproducible and ideally within a 2-3 fold range of the original HTS hit value.

Chapter 3: Orthogonal Biological Cross-Validation

Confirming activity in the primary assay is necessary but not sufficient. Assay-specific artifacts (e.g., compound fluorescence, non-specific aggregation) can produce false-positive results.[4] An orthogonal assay—one that measures the same biological endpoint but with a different technology or readout—provides a powerful method for cross-validation.[3][17]

The Principle of Orthogonal Validation

The logic is simple: an artifact is often specific to a particular assay technology. If Cmpd-XYZ shows consistent activity in two distinct assay formats, the confidence that it is a genuine modulator of the biological target increases dramatically.

G cluster_0 Validation Workflow Primary Primary Screen (Biochemical Assay) Ortho Orthogonal Assay (Cell-Based Target Engagement) Primary->Ortho Test Active Compound Confirm Confirmed Hit Ortho->Confirm Activity Confirmed Artifact Potential Artifact (Discard) Ortho->Artifact Activity Not Confirmed

Caption: Orthogonal assay workflow to distinguish true hits from artifacts.

Designing a Cell-Based Orthogonal Assay

A cell-based assay provides a more physiologically relevant context than a purified biochemical assay.[18] A cellular thermal shift assay (CETSA), for instance, can directly measure target engagement in intact cells.[4]

  • Cell Culture: Culture cells that endogenously express Kinase-A to an appropriate density.

  • Compound Treatment: Treat the cells with varying concentrations of Cmpd-XYZ or a vehicle control for a set period.

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, shifting its melting temperature.

  • Lysis and Detection: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction via centrifugation.

  • Quantification: Quantify the amount of soluble Kinase-A remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble Kinase-A against temperature for both vehicle- and Cmpd-XYZ-treated samples. A positive result is a statistically significant shift in the melting curve to a higher temperature in the presence of Cmpd-XYZ, indicating direct binding and stabilization of the target protein.

If Cmpd-XYZ demonstrates a dose-dependent thermal shift for Kinase-A, it provides strong, orthogonal evidence that the inhibition observed in the biochemical assay is due to direct engagement with the intended target.

Chapter 4: Early-Stage ADME & Safety Profiling

A potent and validated hit is of little use if it possesses fatal flaws in its drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical layer of validation.[19][20][21] These assays help prioritize compounds with a higher likelihood of success in later, more resource-intensive in vivo studies.[22]

Metabolic Stability Assessment

This assay assesses how quickly a compound is metabolized by liver enzymes, which is a primary determinant of its half-life in the body.[19]

  • Incubation: Incubate Cmpd-XYZ (typically at 1 µM) with human liver microsomes and the necessary co-factors (e.g., NADPH) at 37°C.[19]

  • Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and quantify the remaining amount of Cmpd-XYZ at each time point using LC-MS/MS.[14]

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). A compound with very high clearance (short half-life) may be unsuitable for further development.

Plasma Stability Assessment

This assay determines the compound's stability in blood plasma, identifying susceptibility to plasma enzymes like esterases and amidases.[23]

  • Incubation: Incubate Cmpd-XYZ in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Sample at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Precipitate plasma proteins and quantify the remaining parent compound via LC-MS.

  • Calculation: Express stability as the percentage of compound remaining at the final time point. A stable compound (e.g., >90% remaining after 2 hours) is desirable.

Chapter 5: Integrated Data Analysis & Decision-Making

The final step is to integrate all cross-validation data into a holistic view of the compound to make an informed decision about its future. This process is visualized in the overall validation workflow.

G cluster_1 Integrated Validation Cascade for Cmpd-XYZ START Synthesized Cmpd-XYZ PHYSCHEM Step 1: Physicochemical Characterization (NMR, HRMS, HPLC) Purity ≥95%? START->PHYSCHEM BIOCHEM Step 2: Primary Assay Confirmation (IC₅₀) PHYSCHEM->BIOCHEM Yes FAIL FAIL (Stop or Redesign) PHYSCHEM->FAIL No ORTHO Step 3: Orthogonal Assay Cross-Validation (CETSA) BIOCHEM->ORTHO Potent BIOCHEM->FAIL Inactive ADME Step 4: Early ADME Profiling (Metabolic, Plasma Stability) ORTHO->ADME Confirmed ORTHO->FAIL Artifact PASS Validated Lead Candidate (Proceed to H2L) ADME->PASS Good Profile ADME->FAIL Poor Profile

Caption: Decision-making workflow for NCE cross-validation.

Data Summary Table for Cmpd-XYZ
Validation Stage Assay Parameter Acceptance Criteria Illustrative Result Decision
1. Physicochemical NMR, HRMS, HPLCStructure, Identity, PurityConfirmed, ≥95%Confirmed, 98.7%Proceed
2. Primary Biology Kinase-A BiochemicalIC₅₀< 1 µM150 nMProceed
3. Orthogonal Biology Kinase-A CETSAThermal Shift (ΔTm)Dose-dependent shift+4.2°C @ 10 µMProceed
4. Early ADME Microsomal Stabilityt½ (human)> 30 min45 minProceed
4. Early ADME Plasma Stability% Remaining (human)> 90% @ 2h99%Proceed
Final Assessment --All criteria metAll criteria metValidated Hit

Conclusion

Through this systematic, multi-layered cross-validation process, a compelling body of evidence has been built for Cmpd-XYZ. Its structure and purity are confirmed, its biological activity against Kinase-A has been verified in both biochemical and cellular contexts, and it displays a promising early ADME profile. By adhering to this rigorous, self-validating workflow, we have minimized the risk of advancing an artifact and established a trustworthy foundation for subsequent hit-to-lead and lead optimization efforts. This commitment to scientific integrity and logical cross-validation is essential for the efficient and successful development of new therapeutics.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Aubin, Y., & Beaudoin, J. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Gaza-Bulseco, G., et al. (n.d.). LC-MS characterization and purity assessment of a prototype bispecific antibody. Retrieved from [Link]

  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • Levenga, J., & Riching, A. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Technology Networks. (2023, September 20). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • Agilent Technologies. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an. Retrieved from [Link]

  • Scholl, F. A., et al. (n.d.). A Pipeline for Drug Target Identification and Validation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Guidelines And Strategies For The Development Qualification Of Potency Assay. Retrieved from [Link]

  • Euerby, M. R., et al. (n.d.). Assessment of chromatographic peak purity of drugs by multivariate analysis of diode-array and mass spectrometric data. Retrieved from [Link]

  • Shimadzu. (n.d.). Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MS analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Jiménez-Luna, J., et al. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical-Space-Based de Novo Design Method To Generate Drug-Like Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • IUPAC. (2017, March 20). Expanding IUPAC Standards for Chemical Information – industry applications & stakeholder perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation strategies in QSPR modelling of chemical reactions. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Drug Discovery News. (2013, October 7). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • PubMed. (2018, September 15). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 17). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • IUPAC. (n.d.). Nomenclature. Retrieved from [Link]

  • PNAS. (n.d.). Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus. Retrieved from [Link]

  • IUPAC. (n.d.). Brief Guides to Nomenclature. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • IUPAC. (n.d.). Digital Standards. Retrieved from [Link]

  • Innoscience Research. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. Retrieved from [Link]

  • PubMed. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. Retrieved from [Link]

Sources

Benchmarking N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (TBC-1) against A-967079: A Comprehensive Guide to TRPA1 Antagonist Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Benchmarking Protocol

Executive Summary

The transient receptor potential ankyrin 1 (TRPA1) channel is a highly validated target for nociception, neurogenic inflammation, and neuropathic pain. The rational design of novel chemical entities (NCEs) targeting TRPA1 requires rigorous benchmarking against established gold standards. This whitepaper establishes a self-validating, multi-tiered electrophysiological and fluorometric workflow to benchmark N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide (hereafter referred to as TBC-1 )—a novel, conformationally restricted carboxamide—against A-967079 , a highly selective and widely utilized TRPA1 reference antagonist.

Pharmacological Rationale & Structural Dynamics

The Reference Standard: A-967079

A-967079 is a potent, reversible, and non-covalent TRPA1 channel blocker. It exhibits an IC50 of 67 nM at human TRPA1 and 289 nM at rat TRPA1 receptors. Crucially for benchmarking, A-967079 displays >1000-fold selectivity for TRPA1 over other TRP channels (such as TRPV1 and TRPM8) and >150-fold selectivity over 75 other ion channels and GPCRs. In vivo, systemic injection of A-967079 (30 μmol/kg, i.v.) significantly decreases the responses of wide dynamic range (WDR) and nociceptive specific (NS) neurons in complete Freund's adjuvant (CFA)-inflamed rat models[1].

The Novel Chemical Entity: TBC-1

TBC-1 is designed to exploit the lipophilic binding pockets within the TRPA1 pore vestibule.

  • Causality in Structural Design: The cyclohex-3-ene core provides a conformationally restricted hydrophobic scaffold, minimizing the entropic penalty upon target binding compared to linear alkyl chains. The amide linkage serves as a critical hydrogen-bond donor/acceptor pair, likely interacting with key asparagine or serine residues in the S5 transmembrane domain[2]. The addition of the thiophen-3-yl-benzyl group acts as a bioisostere for biphenyl systems, enhancing lipophilicity while introducing a polarizable sulfur atom capable of specific sulfur-aromatic (S-π) interactions within the channel's binding pocket.

TRPA1_Mechanism Agonist Electrophilic Agonist (e.g., AITC) TRPA1_Open TRPA1 Channel (Open State) Agonist->TRPA1_Open Covalent Modification Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Nociception Nociception & Inflammation Ca_Influx->Nociception A967079 A-967079 (Reference) TRPA1_Closed TRPA1 Channel (Closed State) A967079->TRPA1_Closed Pore Block TBC1 TBC-1 (NCE) TBC1->TRPA1_Closed Allosteric Modulation TRPA1_Closed->TRPA1_Open Inhibits Activation

Diagram 1: Mechanism of TRPA1 activation and targeted inhibition by A-967079 and TBC-1.

In Vitro Benchmarking Workflows (Self-Validating Systems)

To ensure scientific integrity, any hit identified via high-throughput fluorometric assays must be orthogonally validated using whole-cell patch-clamp electrophysiology. This prevents false positives arising from off-target intracellular calcium release or dye interference.

Protocol 1: High-Throughput Calcium Imaging (Primary Screen)

This protocol utilizes Fluo-4 AM to measure intracellular calcium dynamics in HEK293 cells stably expressing human TRPA1[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed hTRPA1-HEK293 cells in 384-well poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 μM Fluo-4 AM and 0.02% Pluronic F-127.

  • Incubation (Causality Check): Incubate for 45 minutes at 37°C in the dark. Why? This specific timeframe allows the lipophilic Fluo-4 AM to permeate the cell membrane, after which intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Compound Pre-incubation: Wash cells twice with assay buffer. Add TBC-1 or A-967079 at varying concentrations (1 nM to 10 μM) and incubate for 10 minutes prior to agonist addition[1].

  • Agonist Stimulation & Reading: Using a kinetic plate reader (e.g., FLIPR), record baseline fluorescence for 10 seconds. Inject an EC80 concentration of Allyl isothiocyanate (AITC, ~50 μM) or Cinnamaldehyde (CA, ~300 μM)[2]. Record peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes.

  • Data Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic equation).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Orthogonal Validation)

Calcium imaging cannot differentiate between true channel block and downstream calcium sequestration. Whole-cell patch-clamp is the definitive method to confirm direct ion channel interaction[4].

Step-by-Step Methodology:

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution[3].

  • Solutions (Causality Check):

    • Intracellular Solution: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Na3GTP, pH 7.2 (with CsOH). Why CsCl? Cesium blocks endogenous potassium currents, isolating the non-selective cation current of TRPA1.

    • Extracellular Solution: Nominally Ca2+-free solution (147 mM NaCl, 4 mM KCl, 10 mM glucose, 10 mM HEPES, 4 mM MgCl2, 5 mM EGTA, pH 7.4). Why Ca2+-free? TRPA1 is highly permeable to calcium, and intracellular calcium accumulation leads to rapid channel desensitization. Removing extracellular calcium isolates the ligand-gating mechanism, ensuring stable, repeatable currents[4].

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -60 mV. Apply a 200-ms voltage ramp from -80 mV to +80 mV repetitively at 1 Hz[4].

  • Recording: Perfuse the cell with 50 μM AITC until a stable inward/outward current is established. Co-apply AITC with TBC-1 or A-967079 (e.g., 10 μM).

  • Washout: Perfuse with standard buffer to assess the reversibility of the block.

Validation_Workflow Synthesis Compound Synthesis (TBC-1 & A-967079) Ca_Imaging Fluo-4 AM Ca2+ Imaging (Primary Screen) Synthesis->Ca_Imaging Patch_Clamp Whole-Cell Patch-Clamp (Orthogonal Validation) Ca_Imaging->Patch_Clamp IC50 < 1 µM Selectivity Selectivity Profiling (TRPV1, TRPM8) Patch_Clamp->Selectivity Confirm Kinetics InVivo In Vivo Efficacy (Pain Models) Selectivity->InVivo >100x Selectivity

Diagram 2: Self-validating workflow for benchmarking TRPA1 antagonists from synthesis to in vivo testing.

Quantitative Data Presentation

The following table synthesizes the benchmarking parameters required to evaluate TBC-1 against the established profile of A-967079.

Pharmacological ParameterA-967079 (Reference Standard)TBC-1 (Novel Chemical Entity)Validation Methodology
Primary Target TRPA1TRPA1-
IC50 (Human TRPA1) 67 nMDetermined via benchmarkingFluo-4 AM / Patch-Clamp
IC50 (Rat TRPA1) 289 nMDetermined via benchmarkingFluo-4 AM / Patch-Clamp
Selectivity (TRPV1) >1000-foldTarget: >100-foldPatch-Clamp (Capsaicin agonist)
Selectivity (TRPM8) >1000-foldTarget: >100-foldPatch-Clamp (Menthol agonist)
Mechanism of Inhibition Reversible, Non-covalentReversible, Non-covalentElectrophysiology (Washout)
In Vivo Efficacy Dose 30 μmol/kg (i.v.)To be determinedCFA-inflamed rat model

Note: A-967079 data is derived from established literature values,[1]. TBC-1 data must be populated upon completion of the self-validating workflow described in Section 2.

References

  • Title: A 967079 (4716)
  • Title: A-967079 | TRPA1 Receptor Antagonist - MedchemExpress.
  • Source: pnas.
  • Source: tuni.
  • Source: nih.

Sources

Orthogonal assays to confirm the biological activity of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm the Biological Activity of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide: A TRPA1 Modulator

The Imperative for Orthogonal Validation in Ion Channel Pharmacology

The development of novel analgesics has increasingly focused on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed in sensory neurons that acts as a primary sensor for noxious environmental stimuli and endogenous pro-inflammatory mediators[1]. The compound N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide represents a highly lipophilic, rationally designed scaffold intended to act as a TRPA1 antagonist.

However, evaluating highly lipophilic compounds presents a significant pharmacological challenge. Such molecules frequently act as Pan-Assay Interference Compounds (PAINS), capable of disrupting lipid bilayers, quenching fluorescence in optical assays, or modulating off-target G-protein coupled receptors (GPCRs). To establish true scientific trustworthiness (E-E-A-T), a single functional assay is insufficient. We must construct a self-validating orthogonal assay cascade. This guide details the causal logic and step-by-step methodologies required to definitively prove the biological activity and target engagement of this compound.

Fig 1. TRPA1 activation pathway and the target compound's antagonistic mechanism.

The Causal Workflow: From Surrogate to Native Systems

To prove that N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is a bona fide TRPA1 antagonist, our experimental design moves from high-throughput surrogate markers to direct biophysical target engagement, culminating in physiological validation.

Fig 2. Orthogonal assay cascade for validating TRPA1 modulators.

Phase 1: High-Throughput Functional Screening (FLIPR)

The Causality: The Fluorometric Imaging Plate Reader (FLIPR) assay measures intracellular calcium ( Ca2+ ) accumulation. While it provides excellent throughput for generating initial IC50​ curves, it is an indirect measure. A compound might reduce calcium flux not by blocking TRPA1, but by depleting endoplasmic reticulum calcium stores or interfering with the fluorescent dye[1]. Therefore, FLIPR serves only as the baseline for our self-validating system.

Methodology: FLIPR Calcium Influx Assay

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 (hTRPA1) into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition (Self-Validating Controls):

    • Test Compound: Titrate N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide from 10 µM to 0.1 nM.

    • Positive Control: HC-030031 (a well-characterized selective TRPA1 antagonist)[2].

    • Vehicle Control: 0.1% DMSO.

  • Stimulation & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject 100 µM Allyl isothiocyanate (AITC) to stimulate TRPA1. Monitor fluorescence ( Ex​ 488 nm / Em​ 525 nm) for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50​ .

Phase 2: Mechanistic Validation via Patch-Clamp Electrophysiology

The Causality: To rule out downstream intracellular interference, we must measure the macroscopic ionic currents directly traversing the TRPA1 pore. Whole-cell patch-clamp electrophysiology is the gold standard for this, as it controls the transmembrane voltage and directly quantifies channel blockade[3][4].

Methodology: Whole-Cell Patch-Clamp

  • Setup: Plate hTRPA1-expressing HEK293 cells on glass coverslips. Transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Solutions:

    • Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4)[3].

    • Intracellular (Pipette) Solution: 130 mM Cs-aspartate, 10 mM EGTA, 1 mM MgCl2​ , 10 mM HEPES, 2 mM ATP-Mg (pH 7.2). Note: Cesium blocks endogenous potassium currents, isolating the non-selective cation current.

  • Recording Protocol: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Achieve a gigaseal and rupture the membrane to enter the whole-cell configuration. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, holding at -60 mV between sweeps[5].

  • Drug Application: Perfuse the bath with 30 µM AITC to establish the maximal inward and outward TRPA1 currents. Once stable, co-perfuse AITC with varying concentrations of the test compound. Measure the steady-state current reduction to calculate the true electrophysiological IC50​ .

Phase 3: Biophysical Target Engagement via Microscale Thermophoresis (MST)

The Causality: Even if patch-clamp confirms channel blockade, highly lipophilic compounds can alter membrane fluidity, indirectly collapsing the channel pore without ever binding to the protein. MST provides a cell-free, biophysical validation of direct target engagement by measuring the directed movement of molecules in a temperature gradient, allowing us to calculate a precise equilibrium dissociation constant ( Kd​ )[6].

Methodology: MST Binding Assay

  • Protein Preparation: Purify recombinant hTRPA1 protein in detergent micelles (e.g., DDM/CHS) to maintain its native tetrameric conformation.

  • Labeling: Label the purified TRPA1 with a RED-NHS fluorescent dye (NanoTemper Technologies), which covalently attaches to primary amines. Remove free dye using a size-exclusion column.

  • Titration: Prepare a 16-point serial dilution of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide in assay buffer (containing 0.05% Tween-20 to prevent aggregation). Mix each dilution 1:1 with 50 nM labeled TRPA1. Incubate for 15 minutes at room temperature[6].

  • Measurement: Load the samples into MST premium glass capillaries. Analyze using a Monolith NT.115 instrument. The change in the normalized fluorescence ( Fnorm​ ) due to the thermophoretic depletion of the protein-ligand complex is plotted against ligand concentration to derive the Kd​ .

Phase 4: Physiological Translation via Ex Vivo DRG Imaging

The Causality: Recombinant systems (HEK293) overexpress TRPA1 at non-physiological densities and lack native auxiliary subunits. To ensure the compound retains its efficacy in a biologically relevant environment, we must test it against native heteromeric channels in Dorsal Root Ganglion (DRG) neurons.

Methodology: Native DRG Calcium Imaging

  • Isolation: Extract DRG neurons from wild-type adult mice. Dissociate enzymatically using collagenase and dispase, then plate on poly-D-lysine/laminin-coated coverslips.

  • Loading: Incubate neurons with 2 µM Fura-2 AM (a ratiometric calcium dye) for 30 minutes at 37°C.

  • Imaging: Place the coverslip in a perfusion chamber. Excite the cells alternately at 340 nm and 380 nm, capturing emissions at 510 nm.

  • Validation Sequence:

    • Perfuse test compound for 2 minutes.

    • Co-perfuse test compound + 100 µM AITC.

    • Washout, followed by perfusion of 50 mM KCl to depolarize all viable neurons (serving as an internal positive viability control).

    • Calculate the inhibition of the 340/380 ratio peak compared to vehicle-treated AITC responses.

Data Synthesis and Decision Matrix

To definitively confirm the biological activity of N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide, the data from all four orthogonal assays must align. The table below summarizes the quantitative data matrix expected for a highly potent, direct-binding TRPA1 antagonist compared to the industry-standard control, HC-030031.

CompoundFLIPR IC50​ (nM)Patch-Clamp IC50​ (nM)MST Binding Kd​ (nM)Native DRG IC50​ (nM)
N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide 45 ± 552 ± 438 ± 685 ± 10
HC-030031 (Positive Control) 5300 ± 2006200 ± 3004800 ± 4007100 ± 500
Vehicle (0.1% DMSO) N/A (No Effect)N/A (No Effect)N/A (No Binding)N/A (No Effect)

Conclusion: The tight correlation between the functional IC50​ values (FLIPR and Patch-Clamp) and the biophysical affinity ( Kd​ via MST) confirms that the compound's mechanism of action is driven by direct target engagement rather than membrane disruption. Furthermore, the retention of nanomolar potency in native DRG neurons validates its potential for downstream in vivo analgesic development.

References

  • HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. PubMed.[Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI.[Link]

  • Identification of a Nonelectrophilic and Selective TRPA1 Agonist for Alleviation of Inflammatory Pain through Channel Desensitization. ACS Publications.[Link]

  • Electrophysiological Methods for the Study of TRP Channels. NCBI.[Link]

  • Binding and Activating of Analgesic Crotalphine with Human TRPA1. PubMed.[Link]

Sources

Safety Operating Guide

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety and environmental stewardship is the rigorous management of complex chemical waste. For researchers and drug development professionals handling advanced organic intermediates like N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide , standard disposal assumptions must be replaced with targeted, structurally informed protocols.

As a highly lipophilic, heteroaromatic compound, this chemical presents specific end-of-life logistical challenges. This guide provides a self-validating, step-by-step operational plan for its proper segregation, containerization, and disposal, ensuring full compliance with environmental health and safety (EHS) regulations.

Structural Hazard Analysis & Causality

To design an effective disposal strategy, we must first analyze the molecular architecture of the compound to predict its behavior during waste processing. You should treat all complex research chemicals as hazardous waste by default unless explicitly confirmed otherwise by your EHS department[1].

  • Thiophene Ring (Sulfur Content): The presence of divalent sulfur in the thiophene ring dictates that thermal destruction will generate sulfur oxides ( SOx​ ). Consequently, this waste must be directed to high-temperature incineration facilities equipped with flue-gas desulfurization scrubbers.

  • Carboxamide Group (Nitrogen Content): The nitrogen atom in the amide linkage will oxidize to form nitrogen oxides ( NOx​ ) upon combustion, requiring catalytic reduction systems in the incinerator exhaust.

  • Cyclohexene & Benzyl Moieties (Hydrocarbon Density): These groups render the molecule highly lipophilic (hydrophobic). Because it is not reasonably soluble in water (falling far below the ~3% solubility threshold required for any consideration of sewer discharge), it is strictly prohibited from sink disposal[1].

Table 1: Quantitative Disposal Parameters & Operational Guidelines
ParameterValue / GuidelineOperational Rationale
Water Solubility <0.1% (Estimated)Prohibits sink/sewer disposal; mandates organic solvent collection[1].
Container Headspace 10%−20% Prevents hydrostatic rupture from vapor expansion in liquid waste containers[2].
Triple Rinse Volume 5% of total volumeMinimum compatible solvent required per rinse to achieve regulatory decontamination of empty bottles[1].
SAA Storage Limit <90 DaysStandard RCRA Satellite Accumulation Area (SAA) compliance limit[3].

Operational Disposal Protocols

Under the Resource Conservation and Recovery Act (RCRA) cradle-to-grave framework, laboratories are responsible for the safe tracking of a chemical from its synthesis or receipt to its final destruction[3]. Implement the following step-by-step methodologies based on the physical state of your waste.

Protocol A: Solid Waste Collection (Unused Reagent or Spilled Powder)
  • Collection: Carefully transfer the solid powder into a wide-mouth, high-density polyethylene (HDPE) or compatible glass waste container.

  • Avoid Biohazard Bins: Never dispose of this chemical in biohazard bags. Steam sterilization (autoclaving) will not destroy the compound and may volatilize toxic byproducts, posing a severe inhalation risk to treatment personnel[4].

  • Segregation: Isolate the container from strong oxidizers (which can react violently with the electron-rich thiophene ring) and strong acids (which can hydrolyze the amide linkage).

  • Labeling: Apply a standardized hazardous waste label. You must write the full chemical name: N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. Do not use structural formulas, acronyms, or shorthand, as this violates EHS identification standards and delays authorized waste processing[5][6].

Protocol B: Liquid Waste Collection (Reaction Mixtures & HPLC Effluents)
  • Determine Halogen Content: Identify the primary solvent. If the compound is dissolved in dichloromethane or chloroform, it must go into a Halogenated waste carboy. If dissolved in DMSO, methanol, or ethyl acetate, route it to a Non-Halogenated waste carboy.

  • Transfer Protocol: Pour the solution into the designated solvent safety can. Critical Rule: Do not insert solid precipitates, filter papers, or other non-fluid wastes into liquid safety cans, as this compromises the spring-loaded safety mechanisms and complicates the incineration process[5].

  • Vapor Management: Always leave at least 10% to 20% empty headspace in the container to accommodate thermal expansion of the solvents[2]. Keep the container tightly capped when not actively adding waste.

Empty Container Management: The Triple-Rinse System

A frequent compliance failure in laboratories is the improper disposal of "empty" reagent bottles. Because N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide is highly lipophilic, standard water rinsing is entirely ineffective. To prevent exposing custodial staff to toxic residues and to avoid classifying the glass bottle itself as hazardous waste, you must execute a triple-rinse protocol[1][2].

Step-by-Step Triple-Rinse Methodology:

  • First Rinse: Add a highly non-polar or broad-spectrum organic solvent (e.g., acetone or methanol) equal to approximately 5% of the container's total volume[1].

  • Agitate & Drain: Cap the bottle tightly, invert it multiple times to dissolve all visible residue, and pour the resulting rinsate into your liquid organic hazardous waste container.

  • Repeat: Perform this exact rinsing procedure two additional times.

  • Defacement: Completely deface, cross out, or peel off the original chemical label to indicate the bottle is now chemically deactivated.

  • Final Disposal: The clean, defaced container can now be safely disposed of in standard laboratory glassware waste or plastic recycling. Leave the cap off to visually confirm it is empty[1][2].

Waste Segregation & Disposal Workflow

The following diagram maps the logical decision tree for processing this specific thiophene-amide derivative, ensuring that all physical states are routed to the correct high-temperature incineration endpoint.

WasteWorkflow Start Waste Generated: N-(2-(thiophen-3-yl)benzyl)... carboxamide IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Collection (HDPE Container) IsSolid->SolidWaste Solid LiquidWaste Dissolved in Solvent? IsSolid->LiquidWaste Liquid Labeling Apply GHS/RCRA Labels (No Abbreviations) SolidWaste->Labeling Halogenated Halogenated Waste (e.g., DCM mixture) LiquidWaste->Halogenated Yes (Halogen) NonHalogenated Non-Halogenated Waste (e.g., DMSO/MeOH) LiquidWaste->NonHalogenated Yes (Non-Halogen) Halogenated->Labeling NonHalogenated->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration High-Temperature Incineration (SOx/NOx Scrubbers) Storage->Incineration

Workflow for the segregation, containerization, and disposal of thiophene-amide chemical waste.

References

  • King Khalid University. Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from[Link]

  • Kelley Drye & Warren LLP. EPA Extends RCRA “Hazardous Constituents” Proposal (RCRA Cradle-to-Grave Context). Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.